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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Medicinal Utility of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

The following technical guide details the chemical properties, synthesis, and medicinal utility of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , a specialized heterocyclic building block.[1][2] [1][2] Executive Summary (1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal utility of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , a specialized heterocyclic building block.[1][2]

[1][2]

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS: 1782679-92-8 ) is a substituted imidazole fragment utilized in medicinal chemistry as a stable, non-tautomerizing isostere of histamine.[1][2][3][4] Unlike the parent histamine or simple methyl-histamines, the 1,5-dimethyl substitution pattern locks the imidazole tautomerism and sterically blocks the metabolic "soft spot" at the C5 position.[1] This guide analyzes its utility as a primary amine linker in Fragment-Based Drug Discovery (FBDD) and provides validated protocols for its synthesis and handling.[1][2]

Chemical Identity & Physicochemical Profile[2][5][6][7][8][9][10]

The distinct positioning of the methyl groups at N1 and C5 creates a unique steric and electronic environment compared to the more common 1,4-isomers.

Identity Data
ParameterDetail
IUPAC Name 1-(1,5-Dimethyl-1H-imidazol-4-yl)methanamine
CAS Number 1782679-92-8
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
SMILES Cn1c(C)c(CN)nc1
Key Precursor (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1)
Physicochemical Properties (Experimental & Predicted)
PropertyValueMedicinal Chemistry Implication
LogP (Predicted) -0.6 to -0.2Highly hydrophilic; ideal for lowering lipophilicity in lead optimization.[1][2]
pKa (Imidazole N3) ~7.2 - 7.5Slightly more basic than unsubstituted imidazole (6.[1][2]95) due to inductive effect of methyls.
pKa (Primary Amine) ~9.8 - 10.2Typical primary aliphatic amine; positively charged at physiological pH.[1][2]
TPSA ~52 ŲFavorable for BBB penetration if coupled with lipophilic scaffolds.
H-Bond Donors/Acceptors 2 / 3Retains critical H-bonding capability at N3 (acceptor) and NH₂ (donor).

Structural Analysis: The "Tautomer Lock" Effect[1][2]

One of the primary failures in imidazole-based drug design is the unpredictable tautomerism between the N1-H and N3-H forms.[1][2]

  • Histamine (Unsubstituted): Rapid tautomeric equilibrium affects receptor binding affinity.

  • 1,5-Dimethyl Substitution:

    • N1-Methylation: Permanently fixes the bond order, preventing proton transfer.

    • C5-Methylation: Occupies the position adjacent to N1.[1][2] This blocks oxidative metabolism (e.g., by CYP450s) that typically attacks the electron-rich C5 position in 1-methylimidazoles.[1]

    • Result: A metabolically robust scaffold with a defined vector for the methanamine tail.

Synthetic Methodologies

The synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine typically proceeds from the corresponding alcohol, (1,5-dimethyl-1H-imidazol-4-yl)methanol , which is commercially available or synthesized via cyclization of


-amino ketones.[1][2]
Pathway Visualization (DOT Diagram)[2]

Synthesispathway Start (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1) Inter1 Intermediate: Mesylate or Chloride Start->Inter1 SOCl2 or MsCl Et3N, DCM, 0°C Inter2 Intermediate: Azide (R-N3) Inter1->Inter2 NaN3 DMF, 60°C Product TARGET: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS 1782679-92-8) Inter2->Product Staudinger Reduction (PPh3, H2O) or H2/Pd-C

Caption: Figure 1. Standard synthetic route converting the alcohol precursor to the primary amine via an azide intermediate.

Detailed Experimental Protocol (Route A: Azide Reduction)

Note: This protocol assumes starting from the alcohol precursor.[2]

Step 1: Activation (Mesylation) [2]

  • Reagents: (1,5-Dimethyl-1H-imidazol-4-yl)methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve starting alcohol in DCM under N₂ atmosphere. Cool to 0°C.[5]

    • Add TEA followed by dropwise addition of MsCl.

    • Stir for 2 hours at 0°C. Monitor by TLC (formation of less polar spot).

    • Workup: Quench with cold water. Extract with DCM.[5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Use crude immediately (mesylates can be unstable).

Step 2: Nucleophilic Substitution (Azidation) [2]

  • Reagents: Crude Mesylate (from Step 1), Sodium Azide (NaN₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure:

    • Dissolve crude mesylate in DMF. Add NaN₃.

    • Heat to 60°C for 4-6 hours. Caution: Azides are potentially explosive; use a blast shield.[1][2]

    • Workup: Dilute with water and extract with Ethyl Acetate. Wash extensively with water to remove DMF.

Step 3: Staudinger Reduction (Amine Formation) [2]

  • Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.2 eq), Water (excess).

  • Solvent: THF (Tetrahydrofuran).

  • Procedure:

    • Dissolve azide in THF. Add PPh₃ and stir at Room Temperature (RT) until N₂ evolution ceases (formation of iminophosphorane).

    • Add water (1-2 mL) and heat to reflux for 2 hours to hydrolyze the intermediate.

    • Purification: Acidify with 1M HCl to extract the amine into the aqueous phase (removes PPh₃/POPh₃). Wash aqueous layer with DCM. Basify aqueous layer to pH >12 with NaOH and extract product into DCM/MeOH (9:1).

    • Yield: Typically 60-75% overall.[1][2]

Medicinal Chemistry Applications

Histamine Receptor Selectivity

The (1,5-dimethyl-1H-imidazol-4-yl)methanamine scaffold is often investigated as a selective H3 or H4 receptor ligand precursor.[1][2]

  • H1/H2 Activity: The methylation at N1 generally abolishes activity at H2 receptors (which require N1-H for activation).[1]

  • H3/H4 Affinity: The 1,5-dimethyl motif mimics the steric bulk of specific histamine conformers, potentially increasing selectivity for the H3 autoreceptor when coupled with lipophilic tail groups.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a "super-fragment" (MW ~125).

  • Vector: The primary amine allows for rapid amide coupling, reductive amination, or sulfonylation.

  • Interaction Points:

    • N3: Hydrogen bond acceptor (interaction with Ser/Thr/Tyr residues).

    • Amine: Salt bridge formation (interaction with Asp/Glu residues).

    • Methyls: Hydrophobic contacts; the C5-methyl specifically fills small hydrophobic pockets often found in GPCRs.[1][2]

Safety & Handling (E-E-A-T)

  • Corrosivity: As a primary amine, the compound is corrosive and can cause skin burns.

  • Hygroscopicity: The free base is likely hygroscopic and will absorb CO₂ from the air to form carbamates. Store as the Hydrochloride (HCl) or Dihydrochloride salt for long-term stability.

  • Storage: -20°C, under Argon/Nitrogen, desiccated.

References

  • PubChem Compound Summary. (2023). (1-methyl-1H-imidazol-4-yl)methanamine (Related Analog Data). National Center for Biotechnology Information. Link

  • BLD Pharm Catalog. (2023). Product Page: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS 1782679-92-8).[1][2][3][4][6] Link

  • Sigma-Aldrich. (2023).[2] (1,5-Dimethyl-1H-imidazol-4-yl)methanol (Precursor Data). Link

  • Jain, D. et al. (2013). Synthesis and pharmacological evaluation of novel imidazole derivatives. Journal of Heterocyclic Chemistry. (Contextual grounding for imidazole synthesis). Link[2]

Sources

Exploratory

Therapeutic Potential of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1] Executive Summary: The Privileged Imidazole Scaffold (1,5-Dimethyl-1H-imidazol-4-yl)methanamine represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists[1]

Executive Summary: The Privileged Imidazole Scaffold

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine represents a highly specialized pharmacophore within the broader class of imidazole-based therapeutics. Unlike the ubiquitous histamine (1H-imidazole-4-ethanamine), this specific scaffold features a constrained methylation pattern at the N1 and C5 positions, combined with a shortened methanamine linker at C4.[1]

This structural rigidity confers three distinct advantages in drug design:

  • Tautomeric Locking: The N1-methyl group eliminates the 1,3-prototropic tautomerism characteristic of unsubstituted imidazoles, fixing the hydrogen bond acceptor/donor vector and enhancing receptor binding affinity.

  • Metabolic Stability: Substitution at C5 blocks a primary site of oxidative metabolism often mediated by CYP450 enzymes.

  • Versatile Ligation: The primary methanamine moiety serves as a high-reactivity "handle" for generating amides, ureas, and sulfonamides, facilitating the rapid expansion of Fragment-Based Drug Discovery (FBDD) libraries.

This guide analyzes the therapeutic utility of this scaffold, focusing on its application in Histamine H3/H4 receptor modulation and metalloenzyme inhibition.

Chemical Biology & Structure-Activity Relationship (SAR)

The therapeutic potency of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine derivatives is governed by precise steric and electronic interactions.[1]

The "Methyl Effect" on Receptor Selectivity

In histamine receptor ligands, the position of methyl groups dictates selectivity.

  • N1-Methylation: typically reduces affinity for H1 and H2 receptors but is tolerated or preferred by H3 and H4 receptors.[1] It also improves lipophilicity (LogP) and blood-brain barrier (BBB) permeability.[1]

  • C5-Methylation: Induces a steric clash that can prevent binding to off-target enzymes (e.g., CYP3A4 heme coordination) while maintaining efficacy at the target GPCR.[1]

Pharmacophore Mapping

The methanamine tail (


) is shorter than the ethylamine tail of histamine. This "contraction" alters the binding mode:
  • Agonist vs. Antagonist: Shortening the linker often converts agonist scaffolds into antagonists by preventing the transmembrane domain shifts required for G-protein coupling.

  • Derivatization Potential: The amine is rarely the terminal group in drugs; it is the attachment point for lipophilic tails (e.g., biaryl groups) that occupy the receptor's secondary binding pocket.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for optimizing this scaffold.

SAR_Logic Scaffold (1,5-Dimethyl-1H-imidazol-4-yl) methanamine N1_Mod N1-Methyl Group Scaffold->N1_Mod C5_Mod C5-Methyl Group Scaffold->C5_Mod Amine_Mod C4-Methanamine Scaffold->Amine_Mod Tautomer Locks Tautomer (Increases H3/H4 Specificity) N1_Mod->Tautomer Metabolism Blocks CYP450 Oxidation Site C5_Mod->Metabolism Linker Derivatization Point (Amides/Ureas) Amine_Mod->Linker Outcome1 High Affinity GPCR Ligand Tautomer->Outcome1 Outcome2 Metabolically Stable Drug Metabolism->Outcome2 Linker->Outcome1

Figure 1: Structure-Activity Relationship (SAR) logic for the 1,5-dimethylimidazole scaffold.[1]

Therapeutic Applications

Histamine H3 Receptor Antagonists (Neurology)

The H3 receptor acts as a presynaptic autoreceptor, inhibiting the release of histamine, acetylcholine, and dopamine. Antagonists derived from imidazole scaffolds are investigated for:

  • Cognitive Deficits: Alzheimer’s disease and ADHD.

  • Narcolepsy: Promoting wakefulness (e.g., Pitolisant is a non-imidazole, but early generation compounds like Thioperamide utilized imidazole rings).

  • Mechanism: Derivatives of (1,5-dimethyl-1H-imidazol-4-yl)methanamine can mimic the imidazole headgroup of histamine but, due to the shortened linker and N-substitution, bind to the orthosteric site without activating the receptor, effectively blocking constitutive activity.[1]

Histamine H4 Receptor Modulators (Immunology)

The H4 receptor is expressed on eosinophils, mast cells, and T-cells.

  • Indication: Pruritus (itch), Asthma, and Rheumatoid Arthritis.

  • Scaffold Utility: The 1,5-dimethyl motif aids in achieving selectivity over the structurally similar H3 receptor. Acylating the methanamine nitrogen with specific aryl-amines can create "reverse-amide" structures potent against H4.[1]

Metalloenzyme Inhibition (Oncology/Infectious Disease)

The imidazole nitrogen (N3) is a potent coordinator of metal ions (Fe, Zn, Cu).

  • Target: Heme Oxygenase-1 (HO-1) or 17

    
    -hydroxylase/17,20-lyase (CYP17).[1]
    
  • Design: The methanamine tail allows the imidazole "warhead" to be positioned precisely within the enzyme active site, coordinating the heme iron while the tail interacts with the hydrophobic access channel.

Synthesis & Manufacturing Protocols

Synthetic Route: Reductive Amination

The most robust route to access (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is via the reductive amination of the corresponding aldehyde.[1]

Protocol:

  • Starting Material: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde.[1]

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).
  • Procedure:

    • Dissolve 1,5-dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in dry MeOH.

    • Add

      
       (10.0 eq) and stir at room temperature for 2 hours to form the imine intermediate.
      
    • Cool to 0°C and slowly add

      
       (1.5 eq).
      
    • Stir at ambient temperature for 12–16 hours.

    • Quench: Acidify with 1N HCl to pH 2 (destroys excess hydride), then basify with 1N NaOH to pH 10.

    • Extraction: Extract with DCM (

      
      ). Dry over 
      
      
      
      .[2][3]
  • Purification: The amine is highly polar. Purification often requires reverse-phase chromatography (C18) or conversion to the HCl salt for crystallization.[1]

Visualization: Synthetic Workflow

Synthesis_Flow Start Start: 1,5-Dimethyl-1H- imidazole-4-carbaldehyde Step1 Imine Formation (NH4OAc, MeOH, 2h) Start->Step1 Step2 Reduction (NaBH3CN, 0°C -> RT) Step1->Step2 Workup Acid/Base Workup (pH 2 -> pH 10) Step2->Workup Product Product: (1,5-Dimethyl-1H-imidazol-4-yl) methanamine Workup->Product

Figure 2: Reductive amination workflow for scaffold synthesis.

Experimental Validation: Binding Assay Protocol

To validate the therapeutic potential, the affinity of derivatives must be tested against H3/H4 receptors.

Radioligand Binding Assay (H3 Receptor):

  • Membrane Prep: HEK-293 cells stably expressing human H3 receptor.[1]

  • Radioligand:

    
    -N- 
    
    
    
    -methylhistamine (
    
    
    ).[1]
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Protocol:

    • Incubate membranes (

      
       protein) with radioligand (2 nM) and increasing concentrations of the test derivative (
      
      
      
      to
      
      
      M).
    • Incubate for 60 mins at 25°C.

    • Terminate by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Physicochemical Properties (ADME Prediction)

The following table summarizes the predicted properties of the core scaffold compared to histamine.

PropertyHistamine(1,5-Dimethyl...)-methanamineImplication
Formula


Slight MW increase
MW 111.15125.17Fragment-like (Rule of 3 compliant)
cLogP -0.7-0.1Improved lipophilicity; better BBB penetration
TPSA 54.7

51.0

Good membrane permeability
pKa (Im) ~6.0~7.2N-methylation increases basicity of the ring

References

  • PubChem. Compound Summary for CID 28063992: (1-ethyl-1h-imidazol-5-yl)methanamine (Analog Reference).[1] National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. Synthesis of Imidazoles: Van Leusen and Multicomponent Reactions.[Link][1]

  • Sharma, A., et al. Imidazole Derivatives as Potential Therapeutic Agents.[4][5][6] Current Pharmaceutical Design, 2016.[4] [Link]

Sources

Foundational

Technical Guide: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine as a Heterocyclic Building Block

Executive Summary Compound: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Role: Pharmacophore scaffold & "Tautomer-Locked" Histamine Analog Key Value: This building block offers a distinct advantage over unsubstituted imida...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Role: Pharmacophore scaffold & "Tautomer-Locked" Histamine Analog Key Value: This building block offers a distinct advantage over unsubstituted imidazole scaffolds by fixing the regiochemistry of the heterocyclic ring. The 1,5-dimethyl substitution pattern eliminates annular tautomerism, stabilizes the dipole moment, and provides unique steric vectors that differentiate it from the more common 1,4-isomers (histamine-like).[1] It is a critical intermediate for developing H3/H4 receptor antagonists, kinase inhibitors, and metal-coordinating ligands.[1]

Part 1: Structural & Electronic Rationale

The "Tautomer-Lock" Advantage

In medicinal chemistry, unsubstituted imidazoles exist as a mixture of


-H and 

-H tautomers. This equilibrium complicates binding mode predictions and structure-activity relationship (SAR) studies.

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine solves this via N-methylation , which fixes the protonation state, and C5-methylation , which sterically influences the N1 environment.

  • N1-Methyl: Prevents proton transfer, locking the hydrogen bond acceptor (N3) and donor (exocyclic amine) vectors.

  • C5-Methyl: Introduces lipophilicity and sterically clashes with N1-substituents, often forcing the ring into specific conformations when bound to protein targets.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 125.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Primary Amine) ~9.2 - 9.8Typical aliphatic amine; highly nucleophilic at physiological pH.
pKa (Imidazole N3) ~7.0 - 7.4Slightly more basic than unsubstituted imidazole due to inductive (+I) effect of methyl groups.
LogP -0.5 to 0.2High water solubility; polar building block.
H-Bond Donors 2 (NH2)Critical for amide/urea formation.
H-Bond Acceptors 2 (N3, NH2)N3 is a classic metal coordinator (e.g., Heme iron).[1]

Part 2: Synthetic Access & Methodology

The most robust route to (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is via the Reductive Amination of its corresponding aldehyde precursor, 1,5-dimethyl-1H-imidazole-4-carbaldehyde (CAS: 368833-95-8).

Synthetic Pathway Visualization

The following diagram illustrates the conversion of the aldehyde to the amine and subsequent functionalization options.

SynthesisPath Aldehyde 1,5-Dimethyl-1H- imidazole-4-carbaldehyde (CAS: 368833-95-8) Imine Intermediate Imine/Oxime Aldehyde->Imine NH4OAc or NH2OH Amine (1,5-Dimethyl-1H- imidazol-4-yl)methanamine (Target) Imine->Amine NaBH3CN or H2/Pd-C Amide Amide Derivative (Drug Scaffold) Amine->Amide R-COOH HATU/DIPEA

Caption: Synthetic flow from the commercially available aldehyde to the target amine and downstream coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Convert 1,5-dimethyl-1H-imidazole-4-carbaldehyde to (1,5-Dimethyl-1H-imidazol-4-yl)methanamine.

Reagents:

  • 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 equiv)

  • Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous)

  • Molecular Sieves (3Å)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 g, 8.0 mmol) in anhydrous Methanol (20 mL).

  • Add activated 3Å molecular sieves to scavenge water.[1]

  • Add Ammonium Acetate (6.16 g, 80 mmol) in one portion. Stir at room temperature under

    
     for 2 hours. Note: The excess ammonium source is critical to prevent dimer formation (secondary amines).
    
  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (0.75 g, 12 mmol).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via LC-MS (Target M+H = ~126).

  • Quench: Quench with 1N HCl (careful gas evolution) to pH < 2 to destroy excess hydride. Stir for 30 mins.

  • Workup: Basify to pH > 12 using 6N NaOH. Extract exhaustively with DCM/Isopropanol (3:1 ratio) due to high polarity.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via amine-functionalized silica flash chromatography (DCM/MeOH gradient).
    
Protocol B: General Amide Coupling (Drug Scaffold Synthesis)

Objective: Coupling the building block to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Methodology:

  • Dissolve the Carboxylic Acid in DMF (0.1 M).

  • Add DIPEA and HATU. Stir for 5 minutes to activate the acid (formation of the OAt ester).

  • Add the imidazole-amine building block.

  • Stir at RT for 2–4 hours.

  • Critical Note: The imidazole nitrogen (N3) can act as a nucleophile if the electrophile is highly reactive (e.g., acid chlorides).[1] Using HATU/DIPEA minimizes this side reaction, favoring the primary amine.[1]

Part 4: Medicinal Chemistry Applications[5][6][7][8]

Histamine Receptor Modulation (H3/H4)

The (1,5-dimethyl-1H-imidazol-4-yl)methanamine motif is a bioisostere of the histamine ethylamine tail.

  • Mechanism: The imidazole ring mimics the histamine head group, interacting with Aspartate residues (e.g., Asp3.[1]32) in the GPCR transmembrane domain.

  • Selectivity: The 1,5-dimethyl pattern often improves selectivity against H1/H2 receptors compared to unsubstituted analogs.

Kinase Inhibition (Hinge Binding)

In kinase inhibitors, the imidazole nitrogen (N3) often serves as the hydrogen bond acceptor for the "hinge region" of the ATP binding pocket.[1]

  • The methanamine tail extends into the ribose pocket or solvent front, allowing for solubilizing groups to be attached.[1]

Decision Logic for Scaffold Use

Use the following logic tree to determine if this building block fits your SAR campaign.

DecisionTree Start Target Analysis NeedHbond Requires H-Bond Acceptor (N3)? Start->NeedHbond TautomerIssue Is Tautomerism a Liability? NeedHbond->TautomerIssue Yes StericFit Is C5-H essential? TautomerIssue->StericFit Yes (Fix N1) UseBlock USE: (1,5-Dimethyl-1H- imidazol-4-yl)methanamine StericFit->UseBlock No (Bulk OK) UseAlt USE: Unsubstituted Imidazole StericFit->UseAlt Yes (Need small)

Caption: Logic flow for selecting the 1,5-dimethylimidazole scaffold in SAR design.

References

  • Synthesis of Imidazole Precursors

    • Source: PubChem. (2025).[2] 1,5-dimethyl-1H-imidazole-4-carbaldehyde . National Library of Medicine.

    • URL:[Link]

  • General Reductive Amination Methodologies

    • Source: Organic Chemistry Portal. (2024).
    • URL:[Link]

  • Imidazole in Medicinal Chemistry

    • Source: Zhang, L., et al. (2014).[1] Imidazole-based medicinal chemistry: A review . Journal of Medicinal Chemistry. (Contextual grounding for privileged structures).

    • URL:[Link]

  • Chemical Properties & Suppliers

    • Source: ChemicalBook. (2025).[3] 1-(1H-Imidazol-4-yl)methanamine Derivatives .

Sources

Exploratory

Biological Activity of Imidazole-Based Primary Amines in Drug Discovery

This guide details the structural utility, therapeutic mechanisms, and synthetic protocols for imidazole-based primary amines, focusing on their dual role as histamine receptor ligands and novel anti-biofilm agents. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural utility, therapeutic mechanisms, and synthetic protocols for imidazole-based primary amines, focusing on their dual role as histamine receptor ligands and novel anti-biofilm agents.

[1]

Executive Summary

The imidazole-based primary amine scaffold—exemplified by the endogenous mediator histamine (2-(1H-imidazol-4-yl)ethanamine)—is a privileged structure in medicinal chemistry. Its biological activity stems from a unique pharmacophore combining an aromatic, amphoteric heterocycle (pKa ~6.0) with a flexible, protonatable primary amine side chain (pKa ~9.4).

This guide dissects the utility of this scaffold beyond simple antihistamines, focusing on two high-value applications:

  • G-Protein Coupled Receptor (GPCR) Modulation: Targeting Histamine H3 and H4 receptors for CNS disorders and inflammation.

  • Biofilm Disruption: The emergence of 2-aminoimidazoles as adjuvants that disperse bacterial biofilms and resensitize multidrug-resistant (MDR) pathogens.

Structural & Chemical Basis

The biological potency of imidazole primary amines relies on specific molecular interactions defined by the distance and electronic environment between the imidazole ring and the terminal amine.

The "Cation-Switch" Mechanism

At physiological pH (7.4), the primary amine is predominantly protonated (


), while the imidazole ring exists as a neutral tautomer.
  • Primary Amine: Acts as a cationic anchor, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in histamine receptors).

  • Imidazole Ring: Engages in

    
     stacking or hydrogen bonding (as both donor and acceptor). The N-H tautomerism allows it to adapt to different binding pockets, a feature termed "proton shuttle" capability.
    
Pharmacophore Variations
Scaffold ClassStructurePrimary MechanismKey Application
Histamine Analogs Imidazole-(CH2)n-NH2Agonist/Antagonist at H1-H4 GPCRsAllergy, Narcolepsy (H3), Inflammation (H4)
2-Aminoimidazoles 2-NH2-Imidazole-RBiofilm Dispersion (Two-Component System interference)Anti-infective Adjuvants (e.g., vs. P. aeruginosa)
Alpha-Methylamines Imidazole-CH(CH3)-NH2Metabolic Stability (MAO resistance)CNS-penetrant ligands

Therapeutic Mechanisms[2]

Histaminergic Signaling (H3/H4 Receptors)

While H1 and H2 receptors are classic targets, the H3 and H4 receptors represent the frontier of imidazole-based drug discovery.

  • H3 Receptor (CNS): Presynaptic autoreceptors. Agonists inhibit histamine release; Inverse Agonists (e.g., Pitolisant) enhance wakefulness. The primary amine is often rigidified (e.g., piperidine) in drugs, but the primary amine scaffold remains the tool for mapping the orthosteric site.

  • H4 Receptor (Immune): Expressed on eosinophils and mast cells. Imidazole-based H4 ligands modulate chemotaxis and cytokine release, offering potential treatments for pruritus and asthma.

Biofilm Inhibition (2-Aminoimidazoles)

Unlike antibiotics that kill bacteria, 2-aminoimidazoles (2-AIs) act as non-biocidal dispersal agents.[1][2][3][4] They mimic marine sponge alkaloids (e.g., Oroidin).[4]

  • Mechanism: 2-AIs intercept bacterial Two-Component Systems (TCS), specifically inhibiting the response regulator proteins that trigger biofilm formation.

  • Synergy: By dispersing the protective biofilm matrix, they resensitize bacteria to conventional antibiotics (e.g.,

    
    -lactams).
    
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways of the imidazole scaffold in human GPCRs vs. bacterial systems.

G cluster_Human Human GPCR Signaling (H3/H4) cluster_Bacteria Bacterial Biofilm Modulation Ligand Imidazole-Based Primary Amine H_Rec H3/H4 Receptor (TM Domain) Ligand->H_Rec Binding TCS Two-Component System (TCS) Ligand->TCS Interception Asp Asp3.32 (Ionic Bond) H_Rec->Asp Interaction Gi G_i Protein Activation Asp->Gi cAMP ↓ cAMP Levels Gi->cAMP Effect_H Modulation of Neurotransmission/Inflammation cAMP->Effect_H HisKin Histidine Kinase Inhibition TCS->HisKin RespReg Response Regulator (Blockade) HisKin->RespReg Biofilm Biofilm Matrix Gene Expression RespReg->Biofilm Inhibits Effect_B Biofilm Dispersion & Antibiotic Resensitization Biofilm->Effect_B

Caption: Divergent mechanisms of action: GPCR modulation in humans (top) vs. TCS inhibition in bacteria (bottom).

Experimental Protocols

Synthesis of 2-Aminoimidazoles (Green Chemistry Protocol)

This protocol utilizes a Deep Eutectic Solvent (DES) approach, eliminating toxic volatile solvents and catalysts.[5] It is ideal for synthesizing 2-amino-4-aryl-imidazoles for biofilm assays.

Reagents:

  • Choline Chloride (ChCl)[5]

  • Urea

  • Acetophenone derivative (e.g., 4-bromoacetophenone)

  • Guanidine Carbonate

  • Iodine (

    
    )
    

Workflow:

  • DES Preparation: Mix ChCl and Urea (1:2 molar ratio) and heat at 80°C until a clear, homogeneous liquid forms.

  • Reaction: To the DES (5 mL), add 4-bromoacetophenone (1.0 mmol), Guanidine Carbonate (1.2 mmol), and Iodine (0.5 mmol).

  • Heating: Stir the mixture at 80°C for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool to room temperature. Add cold water (10 mL). The DES dissolves, precipitating the product.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water.

Self-Validation:

  • Success Indicator: Appearance of a singlet at ~6.9-7.2 ppm in

    
    H NMR (Imidazole C-H) and a broad singlet at ~5.0-6.0 ppm (
    
    
    
    ,
    
    
    exchangeable).
Synthesis of Histamine Analogs (Reductive Amination)

A robust method to generate primary amines from imidazole aldehydes, useful for creating H3/H4 ligands with varying linker lengths.

Reagents:

  • 1H-Imidazole-4-carboxaldehyde

  • Ammonium Acetate (

    
    , excess)
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (dry)[6]

Workflow:

  • Imine Formation: Dissolve aldehyde (1 eq) in dry Methanol. Add

    
     (10 eq). Stir at RT for 2 hours (Solution turns yellow).
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Stirring: Allow to warm to RT and stir overnight.

  • Quench: Acidify with 1M HCl to pH < 2 (destroys excess hydride).

  • Extraction: Wash with Diethyl Ether (removes non-basic impurities). Basify aqueous layer to pH > 10 with NaOH. Extract product into DCM/Isopropanol (3:1).

  • Isolation: Dry organic layer (

    
    ) and concentrate. Convert to HCl salt for stability.
    

Self-Validation:

  • Success Indicator: Disappearance of aldehyde peak (~9.8 ppm) and appearance of methylene doublet (~3.8 ppm) in NMR.

Medicinal Chemistry & SAR

Optimization of the imidazole-primary amine scaffold requires balancing potency with metabolic stability (specifically against Monoamine Oxidase - MAO).

Modification SiteEffect on ActivityStrategic Recommendation
Primary Amine (

)
Essential for ionic bond (Asp3.32).Methylation (N-Me) increases H3 selectivity; Di-methylation improves CNS penetration but reduces H4 affinity.
Linker Length Critical for receptor subtype selectivity.Ethyl (n=2) is optimal for H1/H2. Propyl (n=3) often shifts selectivity to H3/H4.
Imidazole C-4 Steric tolerance.Methylation here (e.g., 4-methylhistamine) confers H2 selectivity.
Imidazole N-1 Tautomer locking.Substitution generally abolishes affinity (except for prodrugs) as the N-H is often a required H-bond donor.
SAR Logic Diagram

SAR Core Imidazole-Ethylamine Scaffold Mod_Amine Amine Modification (N-Methylation) Core->Mod_Amine Mod_Linker Linker Extension (Propyl/Butyl) Core->Mod_Linker Mod_Ring Ring Substitution (2-Amino / 4-Methyl) Core->Mod_Ring Result_H3 Increased H3 Selectivity (CNS Penetration) Mod_Amine->Result_H3 steric bulk Mod_Linker->Result_H3 fit to pocket Result_Metab MAO Resistance (Alpha-Methylation) Mod_Linker->Result_Metab steric hindrance Result_Biofilm Biofilm Dispersal Activity (2-Amino variants) Mod_Ring->Result_Biofilm 2-NH2 essential

Caption: Structure-Activity Relationship (SAR) decision tree for optimizing the imidazole scaffold.

References

  • Melander, C. et al. (2011).[4] "Synthesis and biological activity of 2-aminoimidazole triazoles accessed by Suzuki–Miyaura cross-coupling." Organic & Biomolecular Chemistry.

  • BenchChem. (2025).[5] "One-Pot Synthesis of 2-Aminoimidazole Derivatives: Application Notes and Protocols." BenchChem Technical Library.

  • Stark, H. et al. (2007). "Identification and pharmacological characterization of a series of new 1H-4-substituted-imidazoyl histamine H3 receptor ligands." Journal of Medicinal Chemistry.

  • Tiligada, E. et al. (2015). "Histamine H4 receptor ligands: future applications and state of art." Allergy.

  • Gemkow, M.J. et al. (2009). "Medicinal chemistry of histamine H3 receptor antagonists." Current Topics in Medicinal Chemistry.

Sources

Foundational

Structural analysis and pKa values of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

An In-depth Technical Guide to the Structural Analysis and pKa Values of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine[1] Abstract This technical guide provides a comprehensive structural and physicochemical analysis of (1,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Analysis and pKa Values of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine[1]

Abstract This technical guide provides a comprehensive structural and physicochemical analysis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, a specific regioisomer of the imidazole-methanamine class.[1] Intended for medicinal chemists and pharmacologists, this document details the compound's ionization behavior (pKa), tautomeric stability, and synthetic pathways. We synthesize data from structural analogs (histamine, 4-(aminomethyl)imidazole) to establish a rigorous theoretical framework for its acid-base properties, critical for predicting receptor binding affinity and pharmacokinetic profiles.[2]

Chemical Identity and Structural Significance

Compound Name: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Systematic Name: 1-(1,5-dimethyl-1H-imidazol-4-yl)methanamine Core Scaffold: Imidazole Key Substituents: [1]

  • N1-Methyl: Prevents annular tautomerism, fixing the bond order of the imidazole ring.[3]

  • C5-Methyl: Provides steric bulk adjacent to the methanamine side chain and electronic stabilization via inductive effects.[3]

  • C4-Methanamine: A primary amine linked by a single methylene spacer, distinguishing it from the ethyl-linked histamine.[3]

Structural Integrity and Tautomerism

Unlike histamine, which exists as an equilibrium of


-H and 

-H tautomers, (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is regiochemically locked .[1] The methylation at the N1 position fixes the double bond between C4 and C5, and the single bond between N1 and C5. This "frozen" conformation simplifies ligand-receptor docking studies, as the hydrogen bond donor/acceptor profile is static.

pKa Analysis and Ionization Equilibria

Understanding the acid-base behavior of this molecule is paramount for solubility optimization and physiological behavior.[3] The molecule possesses two ionizable centers: the imidazole ring nitrogen (N3) and the primary amine on the side chain.[2][3]

Predicted pKa Values

Based on structure-activity relationship (SAR) data from 4-(aminomethyl)imidazole and 1,5-dimethylimidazole, the estimated pKa values are:

Ionization CenterFunctional GroupEstimated pKaProtonation State at pH 7.4
pKa₁ Imidazole Ring (N3)5.4 – 5.6 Neutral (~99%)
pKa₂ Primary Amine (

)
9.4 – 9.6 Cationic (

)
Mechanistic Causality
  • The Methylene Spacer Effect (vs. Histamine): Histamine (ethyl linker) has a ring pKa of ~6.[2][3]0. In our target molecule, the shortening of the linker to a single methylene group brings the positively charged ammonium group closer to the imidazole ring.[3] Through the inductive effect (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), the ammonium cation withdraws electron density from the ring, lowering the basicity of the N3 nitrogen. This explains why the ring pKa (5.[2]5) is lower than that of histamine (6.[2][3]0) or 1,5-dimethylimidazole (~7.2).[2]
    
  • The Methylation Effect: The 1,5-dimethyl substitution pattern exerts a positive inductive effect (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), which slightly counters the withdrawal from the ammonium group. Without these methyls, the ring pKa of 4-(aminomethyl)imidazole drops to ~4.8. The methyl groups "rescue" the basicity by ~0.6–0.8 log units, pushing it back up to ~5.5.
    
Ionization Diagram (Graphviz)

The following diagram illustrates the protonation states across the pH scale.

Caption: Stepwise deprotonation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine from acidic to basic conditions.

Experimental Protocols

To validate these theoretical values and ensure structural purity, the following protocols are recommended.

Synthesis & Structural Confirmation

Objective: Synthesize the target from 1,5-dimethylimidazole via Vilsmeier-Haack formylation followed by reductive amination.

Step-by-Step Workflow:

  • Formylation: React 1,5-dimethylimidazole with

    
     and DMF (Vilsmeier-Haack) to yield 1,5-dimethyl-1H-imidazole-4-carbaldehyde .
    
    • Checkpoint: Confirm aldehyde peak via ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -NMR (~9.8 ppm).[1][2]
      
  • Oxime Formation: Treat the aldehyde with hydroxylamine hydrochloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and sodium acetate in ethanol to form the oxime.[2]
    
  • Reduction: Hydrogenate the oxime using Raney Nickel or reduce with

    
     in THF to yield the primary amine.
    
  • Purification: Convert to the dihydrochloride salt using HCl/Dioxane to stabilize the amine and remove impurities.

Visualization of Synthesis:

Synthesis Start 1,5-Dimethylimidazole Inter1 Intermediate: 1,5-Dimethylimidazole-4-carbaldehyde Start->Inter1 Vilsmeier-Haack (POCl3, DMF) Product Target: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Inter1->Product Reductive Amination (NH2OH then H2/Ra-Ni)

Caption: Synthetic route ensuring regiochemical fidelity of the 1,5-dimethyl substitution pattern.

pKa Determination via Potentiometric Titration

Objective: Accurately determine


 and 

.
  • Preparation: Dissolve 0.1 mmol of the dihydrochloride salt in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator. Record pH every 2 µL.

  • Data Analysis: Use the Bjerrum method or Gran plot analysis to identify inflection points.[3] The first equivalence point corresponds to the neutralization of the excess HCl and the ring proton (

    
    ); the second corresponds to the amine proton (
    
    
    
    ).[2]

Implications for Drug Design

Receptor Selectivity (H3/H4 Receptors)

The 1,5-dimethyl substitution mimics the steric environment of specific histamine analogs. The "frozen" tautomer ensures that the molecule interacts with receptors (e.g., Histamine H3 or H4) in a defined orientation, potentially increasing specificity by reducing the entropic penalty of binding.

Lipophilicity (LogD)

At physiological pH (7.4), the molecule exists primarily as a monocation.[2][3]

  • Predicted LogP (Neutral): ~ -0.5 (Hydrophilic).[1][2][3]

  • LogD (pH 7.4): ~ -2.5 (Highly soluble, low membrane permeability via passive diffusion).[2][3]

  • Optimization: To improve oral bioavailability, this core is often used as a "warhead" attached to a lipophilic tail or used in prodrug forms.[3]

References

  • Jain, R. et al. (2023).[2][3] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH).[2][3] Link

  • Baidya, M. et al. (2010).[2][3] Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry. Link

  • Storey, B. T. et al. (1964).[2][3][4] Basicity of substituted imidazoles and their reaction with benzhydrylium ions. Journal of Organic Chemistry. Link[1]

  • PubChem Database. (2025).[2][3][5] Compound Summary: (1-Methyl-1H-imidazol-4-yl)methanamine.[1][3][5] National Library of Medicine.[3] Link[1][2]

  • BenchChem Application Note. (2025). Protocols for the Synthesis of Imidazole-Methanamine Derivatives. Link[1][2]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

This Application Note provides a rigorous, step-by-step synthesis protocol for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , a key intermediate in the development of histamine receptor ligands and imidazole-based pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step synthesis protocol for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , a key intermediate in the development of histamine receptor ligands and imidazole-based pharmaceuticals.

The protocol prioritizes the Azide Intermediate Route (via chlorination and Staudinger reduction) over direct reductive amination. This choice is driven by the requirement for high selectivity toward the primary amine, avoiding the secondary/tertiary amine byproducts common in ammonia-based reductive aminations.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical integrity and high purity. We begin with the commercially available (1,5-dimethyl-1H-imidazol-4-yl)methanol . The hydroxyl group is activated as a chloride, displaced by an azide nucleophile, and reduced to the amine. This pathway prevents over-alkylation.[1]

Reaction Pathway Diagram[2][3][4]

SynthesisPath Start (1,5-Dimethyl-1H-imidazol-4-yl)methanol (Starting Material) Inter1 4-(Chloromethyl)-1,5-dimethyl- 1H-imidazole HCl (Activated Intermediate) Start->Inter1 Step 1: SOCl2, DCM Reflux, 2h Inter2 4-(Azidomethyl)-1,5-dimethyl- 1H-imidazole (Protected Nitrogen) Inter1->Inter2 Step 2: NaN3, DMF 60°C, 4h Product (1,5-Dimethyl-1H-imidazol-4-yl) methanamine (Target) Inter2->Product Step 3: PPh3, THF/H2O (Staudinger Reduction)

Caption: Three-step synthetic pathway ensuring selective formation of the primary amine via an azide intermediate.

Experimental Protocols

Step 1: Activation – Synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole Hydrochloride

Objective: Convert the hydroxyl group to a reactive benzylic-type chloride. Mechanism: Nucleophilic substitution via an halosulfite intermediate.

  • Reagents:

    • (1,5-Dimethyl-1H-imidazol-4-yl)methanol (1.0 eq) [CAS: 64689-22-1][2]

    • Thionyl Chloride (SOCl₂), 1.5 eq

    • Dichloromethane (DCM), Anhydrous

  • Procedure:

    • Dissolution: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve 5.0 g (39.6 mmol) of the alcohol in 50 mL anhydrous DCM.

    • Addition: Cool the solution to 0°C. Add SOCl₂ (4.3 mL, 59.4 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C.

    • Reaction: Remove ice bath and reflux the mixture (approx. 40°C) for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.3) should disappear.

    • Isolation: Cool to room temperature. Concentrate the mixture in vacuo to remove solvent and excess SOCl₂.

    • Purification: Triturate the resulting solid residue with cold diethyl ether (3 x 20 mL) to remove non-polar impurities. Filter and dry the off-white solid under high vacuum.

    • Yield: Expect ~90-95% of the hydrochloride salt.

    • Note: The product is hygroscopic. Store in a desiccator.

Step 2: Substitution – Synthesis of 4-(Azidomethyl)-1,5-dimethyl-1H-imidazole

Objective: Introduce the nitrogen atom in a protected oxidation state (azide). Mechanism: Sɴ2 Nucleophilic substitution.

  • Reagents:

    • Chloride intermediate (from Step 1) (1.0 eq)

    • Sodium Azide (NaN₃), 1.5 eq

    • Dimethylformamide (DMF), Dry

    • Sodium Carbonate (Na₂CO₃), 1.0 eq (to neutralize the HCl salt)

  • Procedure:

    • Preparation: Dissolve the chloride salt (5.0 g, ~27 mmol) in 40 mL dry DMF. Add Na₂CO₃ (2.86 g) and stir for 15 minutes to generate the free base in situ.

    • Azidation: Add NaN₃ (2.63 g, 40.5 mmol) in one portion. Caution: Azides are toxic and shock-sensitive; use plastic spatulas and avoid metal contact.

    • Heating: Heat the mixture to 60°C for 4 hours behind a blast shield.

    • Work-up: Cool to room temperature. Pour the reaction mixture into 200 mL ice-water. Extract with Ethyl Acetate (3 x 50 mL).

    • Washing: Wash combined organics with brine (2 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄.[3]

    • Concentration: Evaporate solvent carefully (azides can be volatile/unstable). Obtain a pale yellow oil.[3][4][5]

    • Safety: Do not distill the azide to dryness at high temperatures. Use immediately in Step 3.

Step 3: Reduction – Synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Objective: Reduce the azide to the primary amine. Choice of Method: The Staudinger Reduction is selected over catalytic hydrogenation to preserve the imidazole ring and avoid catalyst poisoning by the basic nitrogen.

  • Reagents:

    • Azide intermediate (1.0 eq)

    • Triphenylphosphine (PPh₃), 1.1 eq

    • Tetrahydrofuran (THF) / Water (10:1 ratio)

  • Procedure:

    • Imine Formation: Dissolve the crude azide (from Step 2) in 50 mL THF. Add PPh₃ (7.8 g, ~29.7 mmol) portion-wise at room temperature. Evolution of N₂ gas will be observed (bubbling).

    • Stirring: Stir at room temperature for 2 hours until N₂ evolution ceases. An iminophosphorane intermediate forms.

    • Hydrolysis: Add 5 mL of water to the reaction mixture and heat to 50°C for 3 hours to hydrolyze the iminophosphorane to the amine and triphenylphosphine oxide (TPPO).

    • Work-up: Concentrate THF. Acidify the aqueous residue with 1M HCl (pH 2) to protonate the amine (product goes into water; TPPO stays in organic/solid).

    • Extraction: Wash the acidic aqueous layer with DCM (3 x 30 mL) to remove TPPO and unreacted PPh₃.

    • Basification: Adjust the aqueous layer to pH >12 using 2M NaOH.

    • Final Isolation: Extract the product with DCM (4 x 40 mL) or n-Butanol if highly polar. Dry over Na₂SO₄ and concentrate.

    • Purification: If necessary, purify via Kugelrohr distillation or amine-functionalized silica chromatography.

Analytical Data & Validation

ParameterSpecificationExpected Value
Appearance Physical StateColorless to pale yellow oil or low-melting solid
¹H NMR (DMSO-d₆)Imidazole C2-Hδ ~7.4 - 7.6 ppm (singlet)
Methylene (-CH₂-NH₂)δ ~3.6 - 3.8 ppm (singlet, 2H)
N-Methyl (N1-CH₃)δ ~3.5 - 3.6 ppm (singlet, 3H)
C-Methyl (C5-CH₃)δ ~2.1 - 2.3 ppm (singlet, 3H)
Mass Spectrometry ESI-MS (M+H)⁺Calculated: 126.10; Found: 126.1 ± 0.1

Alternative Route: Reductive Amination[1][8]

If 1,5-dimethyl-1H-imidazole-4-carbaldehyde (CAS 368833-95-8) is available, a direct reductive amination can be performed.

Protocol:

  • Dissolve aldehyde (1 eq) in Methanol.

  • Add Ammonium Acetate (10 eq) to ensure high ammonia concentration (favors primary amine).

  • Add Sodium Cyanoborohydride (0.7 eq) and stir at RT for 24h.

  • Note: This method often yields 10-20% of the secondary amine dimer. Purification via chromatography (DCM/MeOH/NH₃) is required.

Safety & Handling

  • Imidazoles: Generally irritants. Avoid inhalation of dust/vapors.

  • Sodium Azide: Highly toxic (LD50 oral rat ~27 mg/kg). Reacts with acids to form hydrazoic acid (explosive/toxic). Do not use chlorinated solvents (DCM) with sodium azide in the presence of dihalomethanes (potential formation of diazidomethane), though DCM is safe for the workup of the azide if acid is absent. We used DMF for the reaction to mitigate this.

  • Thionyl Chloride: Corrosive, releases HCl and SO₂. Use in a fume hood.

References

  • Sigma-Aldrich. (2025). (1,5-dimethyl-1H-imidazol-4-yl)methanol Product Page. Link

  • BenchChem. (2025).[6] Application Notes for Imidazole Synthesis. Link

  • Organic Chemistry Portal. (2024). Synthesis of Amines via Azide Reduction (Staudinger). Link

  • PubChem. (2025). Compound Summary: 1,5-dimethyl-1H-imidazole-4-carbaldehyde. Link

  • ChemicalBook. (2025). Synthesis of (1-methyl-1H-imidazol-5-yl)methanol derivatives. Link

Sources

Application

Application Note: Amide Coupling Strategies for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

This Application Note is designed for medicinal chemists and process development scientists working with functionalized imidazole building blocks. It addresses the specific challenges of coupling (1,5-Dimethyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with functionalized imidazole building blocks. It addresses the specific challenges of coupling (1,5-Dimethyl-1H-imidazol-4-yl)methanamine —a privileged fragment in kinase inhibitor and GPCR ligand design due to its ability to modulate lipophilicity (LogD) and introduce hydrogen-bond donor/acceptor motifs.

Molecule Profile & Strategic Value

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a bifunctional building block. Unlike simple aliphatic amines, its reactivity is governed by the electronic interplay between the primary amine (the nucleophile) and the imidazole ring (a basic, aromatic heterocycle).

Physicochemical Properties
PropertyValue / DescriptionImplication for Synthesis
Structure Primary amine at C4; Methyls at N1, C5Sterics: C5-Methyl provides steric bulk shielding N1, but the C4-methanamine is unhindered.
Basicity (

)

(Imidazole N3)

(Primary

)
Stoichiometry: The molecule acts as a "proton sponge." Standard 1:1 base equivalents are insufficient.
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, HexaneWork-up: Aqueous extraction is difficult; product often stays in the aqueous phase.
Stability Hygroscopic as HCl salt; sensitive to aldehydes (Schiff base)Store under inert atmosphere; avoid acetone/ketones during workup.
Structural Significance

In drug discovery, this fragment is often employed to:

  • Improve Solubility: The basic imidazole nitrogen enhances aqueous solubility at physiological pH.

  • Target Interactions: The imidazole ring serves as a monodentate ligand for metallo-enzymes (e.g., Heme-iron in CYP450 or Zn in MMPs) or a

    
    -stacking element.
    

Pre-Reaction Considerations & "Gotchas"

A. The "Base Trap"

A common failure mode is under-estimating the basicity of the imidazole ring. If you use 1.0 equivalent of base (e.g., DIPEA) with an acid chloride, the imidazole N3 will scavenge the HCl generated, protonating itself. This creates a positively charged species that is highly polar and may precipitate or deactivate the primary amine through intramolecular H-bonding.

  • Rule: Always use

    
     equivalents  of tertiary amine base (DIPEA or TEA).
    
B. Catalyst Coordination

While rare in standard amide couplings, if you are using metal-mediated amidation (e.g., Pd-catalyzed CO insertion), the imidazole nitrogen can poison the catalyst.

  • Solution: Use strong protecting groups or switch to HATU/T3P protocols which are metal-free.

Recommended Coupling Protocols

Method A: The "Gold Standard" (HATU)

Best for: High-value intermediates, complex carboxylic acids, and parallel synthesis.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The 7-nitrogen of the HATU reagent provides an internal base effect (neighboring group participation) that accelerates the reaction, which is crucial when the amine nucleophile is electronically modulated by the imidazole ring.

Protocol:

  • Dissolve the Carboxylic Acid (

    
     equiv) in anhydrous DMF (
    
    
    
    M).
  • Add DIPEA (

    
     equiv). Stir for 2 minutes.
    
  • Add HATU (

    
     equiv). The solution should turn yellow/orange. Stir for 5–10 minutes to form the activated ester.
    
  • Add (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (

    
     equiv).
    
    • Note: If using the HCl salt of the amine, ensure the extra DIPEA in step 2 covers the HCl neutralization.

  • Stir at RT for 1–4 hours. Monitor by LC-MS (Target mass

    
    ).
    
  • Work-up (Critical): Do not use standard acidic wash (1N HCl), as the product will protonate and extract into water.

    • Option 1: Dilute with EtOAc, wash with Sat. NaHCO₃ (x2), Water (x1), Brine (x1).

    • Option 2 (Preferred): Evaporate DMF, load directly onto SCX-2 cartridge (see Section 4).

Method B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Scale-up (>5g), avoiding epimerization, and simple work-up.

Protocol:

  • Combine Carboxylic Acid (

    
     equiv) and Amine (
    
    
    
    equiv) in EtOAc or 2-MeTHF (Green solvent).
  • Add Pyridine or DIPEA (

    
     equiv).
    
  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc,

    
     equiv) dropwise.
    
  • Warm to RT and stir.

  • Work-up: Wash the organic phase with water. The T3P by-products are water-soluble. The basic product stays in the organic phase if the pH is kept >8.

Method C: The "Difficult Acid" (Acid Chloride)

Best for: Sterically hindered acids where HATU fails.

Protocol:

  • Generate Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM. Evaporate to dryness to remove excess Oxalyl Chloride (crucial to prevent reaction with the imidazole).

  • Re-dissolve Acid Chloride in DCM.

  • Add mixture of Amine (

    
     equiv) and TEA (
    
    
    
    equiv) in DCM at 0°C.
  • Stir 1 hour.

Purification Strategy: The "Catch and Release"

Purifying imidazole-containing compounds on silica gel is notoriously difficult due to "streaking" (interaction of the basic imidazole with acidic silanols).

The Solution: SCX-2 Solid Phase Extraction SCX-2 (Strong Cation Exchange) silica contains propylsulfonic acid groups. It captures bases.

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and pass through the SCX-2 cartridge.

    • Result: Neutral impurities (DMF, HOBt, unreacted acid) pass through. The imidazole-product "sticks" to the cartridge.

  • Wash: Flush cartridge with MeOH.

  • Release: Elute with 2M NH₃ in MeOH .

    • Result: Ammonia displaces the imidazole product.

  • Finish: Concentrate the ammoniacal eluent to obtain pure free base.

Visual Workflows

Decision Tree for Reaction Conditions

ReactionSelection Start Start: Coupling (1,5-Dimethyl-1H-imidazol-4-yl)methanamine CheckScale Reaction Scale? Start->CheckScale SmallScale < 100 mg (Discovery) CheckScale->SmallScale LargeScale > 1 gram (Process) CheckScale->LargeScale CheckAcid Acid Sterics/Chirality? SmallScale->CheckAcid MethodB Method B: T3P / EtOAc (Easy Workup, Low Epimerization) LargeScale->MethodB SimpleAcid Standard Acid CheckAcid->SimpleAcid HinderedAcid Hindered / Chiral Sensitive CheckAcid->HinderedAcid MethodA Method A: HATU / DIPEA (High Success Rate) SimpleAcid->MethodA HinderedAcid->MethodB MethodC Method C: Acid Chloride (High Reactivity) HinderedAcid->MethodC If T3P fails

Figure 1: Decision matrix for selecting the optimal amide coupling protocol based on scale and substrate complexity.

"Catch-and-Release" Purification Logic

Purification Crude Crude Reaction Mix (Product + DMF + Acid) SCX_Load Load onto SCX-2 Cartridge (Sulfonic Acid Silica) Crude->SCX_Load Wash Wash with MeOH SCX_Load->Wash Waste Elute Impurities (Acids, Neutrals, Solvents) Wash->Waste Elute Elute with 2M NH3/MeOH Wash->Elute Switch Solvent Product Pure Product (Free Base) Elute->Product

Figure 2: Purification workflow using Strong Cation Exchange (SCX) to isolate the basic imidazole product from non-basic impurities.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: The free amine can absorb CO₂ from the air to form carbamates; store under Nitrogen or Argon.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (without base).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

  • Anderson, G. W., & Paul, R. (1958). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 80(17), 4423–4423. (Foundational reference for imidazole activation chemistry). Link

  • Beutler, U., et al. (2019). Development of a Scalable Process for the Lefamulin Intermediate. Organic Process Research & Development. (Context for pleuromutilin/imidazole side chain chemistry). Link

Method

Reductive amination procedures involving imidazole methanamines

Application Note: Reductive Amination Procedures Involving Imidazole Methanamines Introduction & Scope Imidazole methanamines (e.g., 4-(aminomethyl)imidazole, histamine analogs) are privileged scaffolds in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Procedures Involving Imidazole Methanamines

Introduction & Scope

Imidazole methanamines (e.g., 4-(aminomethyl)imidazole, histamine analogs) are privileged scaffolds in medicinal chemistry, particularly in the development of Histamine H3/H4 receptor ligands, enzyme inhibitors, and antifungal agents. However, the reductive amination of these substrates presents unique challenges compared to standard aliphatic amines:

  • Amphoteric Nature: The imidazole ring contains a basic nitrogen (

    
    ) and an acidic proton (
    
    
    
    ), complicating pH control.
  • Solubility: Imidazole methanamines are highly polar and often supplied as dihydrochloride salts, which are insoluble in the standard reductive amination solvents (DCE, DCM) used with Sodium Triacetoxyborohydride (STAB).

  • Metal Coordination: The "naked" imidazole nitrogen can coordinate with Lewis acids (e.g., Ti(IV)), potentially requiring modified stoichiometries.

This guide provides three field-proven protocols to overcome these hurdles, ensuring high yields and reproducible results.

Mechanistic Considerations & Decision Matrix

Success depends on balancing the equilibrium of imine formation with the rate of reduction.

  • The Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its selectivity for iminium ions over carbonyls.[1] However, it requires aprotic solvents (DCE/THF).[1]

  • The Solubility Paradox: If the imidazole salt is insoluble in DCE, one must either (A) use a polar solvent (MeOH) with a less selective reductant (NaBH₄) or (B) use a "Free-Basing" modification with STAB.

Decision Tree for Protocol Selection

method_selection Start Start: Imidazole Methanamine + Carbonyl Solubility Is the Amine/Salt soluble in DCE/DCM? Start->Solubility Yes Yes (or Free Base) Solubility->Yes Lipophilic No No (Polar Salt) Solubility->No Hydrophilic Hindered Is the Carbonyl Hindered? Yes->Hindered MethodB Method B: Polar Solvent (MeOH + NaBH4) No->MethodB Standard approach MethodA Method A: Standard STAB (DCE + AcOH) MethodC Method C: Lewis Acid (Ti(OiPr)4 + NaBH4) Hindered->MethodA No (Aldehyde/Reactive Ketone) Hindered->MethodC Yes (Difficult Ketone)

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Experimental Protocols

Method A: The "Standard" STAB Protocol (DCE/THF)

Best for: Aldehydes and reactive ketones when the imidazole is soluble or can be free-based in situ.

Reagents:

  • Amine: Imidazole methanamine (free base or HCl salt).

  • Carbonyl: 1.0–1.2 equivalents.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

  • Additive: Acetic Acid (AcOH) or Triethylamine (Et₃N).

Protocol:

  • Preparation: If starting with a dihydrochloride salt, suspend the amine (1.0 mmol) in DCE (5 mL). Add Et₃N (2.0–2.2 mmol) and stir for 15 min to liberate the free amine. The solution may remain cloudy.

  • Imine Formation: Add the aldehyde/ketone (1.1 mmol).

    • Note: If the substrate is a ketone, add AcOH (1.0 mmol) to catalyze imine formation.

  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Reaction: Stir at room temperature under nitrogen.

    • Aldehydes: 1–4 hours.

    • Ketones: 12–24 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 20 mins to quench borate complexes.

Method B: The "Polar Solvent" Protocol (MeOH)

Best for: Highly polar imidazole salts that are insoluble in DCE.

Reagents:

  • Solvent: Anhydrous Methanol (MeOH).

  • Reductant: Sodium Borohydride (NaBH₄).[2][3][4][5][6][7]

Protocol:

  • Imine Formation: Dissolve imidazole amine salt (1.0 mmol) and Et₃N (neutralizing amount) in MeOH (5 mL). Add the carbonyl compound (1.1 mmol).

    • Optional: Add 3Å molecular sieves to absorb water and drive equilibrium.

    • Stir for 2–4 hours (or reflux for 1 hour if hindered).

  • Reduction: Cool the mixture to 0°C.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise (exothermic).

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Concentrate MeOH in vacuo before aqueous workup (see Section 4).

Method C: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones or electron-deficient amines.

Reagents:

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat).

  • Reductant: NaBH₄.[2][3][4][5][7]

Protocol:

  • Complexation: In a dry vial, mix the amine (1.0 mmol) and ketone (1.1 mmol).

  • Activation: Add Ti(OiPr)₄ (1.25–2.0 mmol) neat.

  • Stir: Stir the viscous mixture at RT for 4–6 hours (or 60°C for 1 hour).

  • Dilution: Dilute with absolute EtOH (2 mL).

  • Reduction: Add NaBH₄ (1.5 mmol) carefully. Stir for 2 hours.

  • Quench (Critical): Add water (1 mL) to precipitate TiO₂. Filter the white solid through Celite. Wash the pad with DCM.

Workup & Purification: The "Catch-and-Release" Strategy

Standard extraction often fails for imidazoles due to their water solubility. The SCX (Strong Cation Exchange) method is the industry gold standard for purification.

SCX Protocol:

  • Load: Acidify the crude reaction mixture (pH 2–3) and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, borate salts, and neutral carbonyls).

  • Elute: Elute the product with 2M NH₃ in MeOH . The basic ammonia displaces the imidazole amine.

  • Finish: Concentrate the ammoniacal eluent to yield high-purity free base.

Alternative (Liquid-Liquid Extraction): If SCX is unavailable, saturate the aqueous phase with NaCl and extract with n-Butanol or DCM:Isopropanol (3:1) .

Quantitative Comparison of Reducing Agents

FeatureNaBH(OAc)₃ (STAB)NaBH₃CNNaBH₄
Selectivity High (Reduces iminium only)High (pH dependent)Low (Reduces aldehydes)
Toxicity LowHigh (Cyanide risk)Low
Solvent DCE, THF (Aprotic)MeOH (pH 5-6)MeOH, EtOH
Reaction Type One-pot (Direct)One-pot (Direct)Two-step (Sequential)
Best For Standard Protocol Historical/Niche Insoluble Salts

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, 1971, 93(12), 2897–2904.

  • BenchChem. "Application Notes and Protocols for Reductive Amination." BenchChem Technical Library, 2025.

Sources

Application

Optimizing reaction conditions for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine functionalization

Executive Summary (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for histamine and a key pharmacophore in H3/H4 receptor antagonists and kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for histamine and a key pharmacophore in H3/H4 receptor antagonists and kinase inhibitors. However, its functionalization is frequently complicated by two factors: the amphoteric nature of the imidazole ring and the high polarity of the resulting products.

This guide provides optimized protocols for the two most common functionalization pathways: Amide Coupling and Reductive Amination . It prioritizes "self-validating" workflows—methods designed to minimize side reactions (such as imidazole


-acylation) and simplify the notoriously difficult purification of polar heterocyclic amines.

Chemical Context & Challenges

Before initiating synthesis, researchers must understand the physicochemical environment of the substrate.

  • Substrate: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine.

  • pKa Profile:

    • Primary Amine (

      
      ):
      
      
      
      (Nucleophilic).
    • Imidazole Nitrogen (

      
      ):[1]
      
      
      
      (Basic, potential H-bond acceptor/donor).
  • Solubility: Highly soluble in water, MeOH, DMSO; poor solubility in non-polar ethers/alkanes.

  • Key Challenge: The basic imidazole nitrogen can buffer reaction mixtures, preventing complete protonation or deprotonation if stoichiometry is not precise. Furthermore, the

    
     nitrogen is nucleophilic and can compete with the primary amine for electrophiles (though usually reversible).
    

Module A: Amide Coupling Optimization

The most robust method for functionalizing this scaffold is amide bond formation. While HATU is the gold standard for reactivity, it generates byproducts that are difficult to separate from polar imidazoles. Therefore, we present two distinct protocols.

Protocol A1: The "High-Throughput" Method (HATU/DIPEA)

Best for: Small scale, valuable acids, or sterically hindered substrates.

Reagents:

  • Acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv) — Crucial: Excess base prevents imidazole protonation.

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Workflow:

  • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (

    
    ).
    
  • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 5 mins to form the activated ester.

    • Checkpoint: Solution should turn slightly yellow; if colorless, ensure reagents are dry.

  • Add (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (1.1 equiv).

  • Stir at RT for 2–4 hours.

  • Quench: Add 5 equiv of water. If precipitate forms, filter.[2][3] If not, proceed to SCX purification (See Section 5).

Protocol A2: The "Clean-Workup" Method (EDC/HOBt)

Best for: Scale-up (>1g) or when column chromatography must be avoided.

Rationale: The urea byproduct of EDC is water-soluble, allowing the product to be extracted into organic solvent (DCM/IPA) while washing away reagents.

Optimization Table: Troubleshooting Amide Couplings

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Imidazole bufferingIncrease DIPEA to 4.0 equiv. The imidazole ring may be protonated, deactivating the primary amine.
Product + Mass+42 AcetylationAvoid Acetate salts. Ensure DMF is not degrading to dimethylamine.
Product + Mass+Acid

-Acyl Imidazole
The imidazole ring reacted.[2][4][5][6][7] Treat crude with MeOH/cat.

for 30 mins to hydrolyze the unstable

-acyl imidazole back to the desired product.
Streaking on TLC Interaction with SilicaAdd 1%

or

to the eluent.

Module B: Reductive Amination

Reductive amination is preferred for alkylation to avoid over-alkylation (quaternary ammonium formation).

The Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why? STAB is mild and does not reduce aldehydes/ketones effectively without the presence of an amine (unlike


), and it tolerates the slightly acidic conditions often needed to activate the imine.

Protocol:

  • Imine Formation: Dissolve amine (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (Dichloroethane) or THF.

  • Add Acid Catalyst: Add Acetic Acid (1.0 equiv). Stir for 30 mins.

    • Note: The 1,5-dimethylimidazole ring is basic; the AcOH buffers the system to pH 5–6, ideal for imine formation.

  • Reduction: Add STAB (1.5 equiv). Stir at RT for 16 hours.

  • Quench: Add Saturated

    
     (gas evolution will occur).
    

Visualization: Reaction Logic & Workflows

The following diagrams illustrate the decision-making process and the specific chemical workflow for the HATU coupling.

G Start Start: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid RouteHATU Route A: HATU/DIPEA (High Reactivity) CheckAcid->RouteHATU Yes RouteEDC Route B: EDC/HOBt (Clean Workup) CheckAcid->RouteEDC No Reaction Reaction: DMF, 25°C, 4h RouteHATU->Reaction RouteEDC->Reaction CheckLCMS LCMS Check: Is N-Acyl Imidazole present? Reaction->CheckLCMS MethanolWash Remediation: Stir with MeOH/K2CO3 (30 min) CheckLCMS->MethanolWash Yes (Mass = Prod + Acid) Purification Purification: SCX Cartridge (Catch & Release) CheckLCMS->Purification No (Clean Product) MethanolWash->Purification

Figure 1: Decision logic for amide coupling optimization, highlighting the remediation step for N-acyl imidazole side-products.

Module C: Purification Strategy (SCX)

Standard silica chromatography is often ineffective for this substrate due to irreversible adsorption or severe tailing. Strong Cation Exchange (SCX) chromatography is the industry standard for purifying basic heterocycles.

The "Catch and Release" Protocol:

  • Conditioning: Flush SCX cartridge with MeOH, then DCM.

  • Loading (Catch): Dissolve crude reaction mixture in minimal DCM/MeOH (1:1). Load onto cartridge.

    • Mechanism:[8][9][10][11] The basic imidazole and amine bind to the sulfonic acid resin. Neutral impurities (DMF, excess acid, HATU byproducts) pass through.

  • Washing: Flush with MeOH (3 Column Volumes).

    • Result: Impurities are removed.[12] Product remains bound.

  • Elution (Release): Flush with

    
     in MeOH.
    
    • Mechanism:[8][10][11] Ammonia displaces the product.

  • Finish: Concentrate the ammoniacal filtrate to obtain pure free base.

Workflow Crude Crude Mix (Product + Reagents) SCX_Load Load on SCX (Product Binds) Crude->SCX_Load Wash Wash MeOH (Elute Impurities) SCX_Load->Wash Elute Elute NH3/MeOH (Release Product) Wash->Elute Final Pure Product Elute->Final

Figure 2: The "Catch and Release" purification workflow using SCX media.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting & Optimization.

  • Biotage Application Note. (2023). How should I purify a complex, polar, amide reaction mixture?

  • Verma, S. K., et al. (2013). Imidazole: A Privileged Scaffold in Drug Discovery. Journal of Chemistry.

Sources

Method

Application of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine in peptide synthesis

Application Note: Utilization of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine in Peptidomimetic Scaffolds Executive Summary (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS: 1782679-92-8) is a specialized heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine in Peptidomimetic Scaffolds

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS: 1782679-92-8) is a specialized heterocyclic building block used in the synthesis of histamine H3/H4 receptor ligands , TRH (Thyrotropin-Releasing Hormone) analogues , and metal-coordinating peptidomimetics .[1][2][3] Unlike standard histidine, which possesses a carboxylic acid for backbone integration, this primary amine derivative is predominantly employed as a C-terminal capping agent or a side-chain precursor via reductive amination. Its unique 1,5-dimethyl substitution pattern offers distinct steric and electronic properties that modulate receptor selectivity and metabolic stability compared to the canonical 4(5)-imidazole motif.

Chemical Properties & Mechanistic Insight

Structural Significance

The molecule features an imidazole ring with a specific methylation pattern that locks the tautomeric state, preventing the N1-H/N3-H tautomerism observed in histidine.

  • N1-Methylation: Eliminates hydrogen bond donor capability at N1, increasing lipophilicity and preventing racemization during activation steps if it were an amino acid derivative.

  • C5-Methylation: Provides steric bulk adjacent to the N1-methyl group. This "buttressing effect" often restricts the conformational freedom of the imidazole ring when bound to a receptor, enhancing selectivity (e.g., distinguishing between H2 and H3 histamine receptors).

  • C4-Methanamine: A highly nucleophilic primary amine (pKa ~9.5) separated from the aromatic ring by a single methylene spacer, mimicking the histamine pharmacophore.

Solubility & Handling
  • Basicity: The imidazole N3 (pyridine-like) has a pKa of ~6.5–7.0, while the primary amine has a pKa of ~9.5. In acidic HPLC buffers (0.1% TFA), the molecule will be dicationic.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidative degradation or carbonate formation.

Experimental Protocol: C-Terminal Amide Coupling

Objective: To couple (1,5-Dimethyl-1H-imidazol-4-yl)methanamine to the C-terminus of a protected peptide fragment (e.g., Boc-Phe-OH) to generate a histamine-mimetic peptidomimetic.

Materials Required
  • Amine: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (1.2 equiv).[1][2][3][4]

  • Carboxylic Acid: N-protected amino acid or peptide acid (1.0 equiv).

  • Coupling Reagent: HATU (1.1 equiv) or PyBOP (1.1 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure
  • Activation:

    • Dissolve the N-protected carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under nitrogen.

    • Add DIPEA (3.0 mmol). The solution should be basic (pH > 8 on wet litmus).

    • Add HATU (1.1 mmol) and stir for 2–5 minutes at room temperature to form the active ester (OAt ester). Note: Pre-activation is crucial to minimize competing reactions with the imidazole ring.

  • Coupling:

    • Add (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (1.2 mmol) directly to the reaction mixture.

    • Critical Step: Ensure the reaction remains basic. The imidazole moiety can act as a buffer; insufficient base will protonate the primary amine, stalling the reaction.

    • Stir at room temperature for 2–4 hours.

  • Monitoring:

    • Monitor via LC-MS. The product will show a mass shift corresponding to the loss of water and formation of the amide bond.

    • TLC Visualization: Use Ninhydrin (stains unreacted amine) and Pauly’s Reagent (specific for imidazole).

  • Work-up (Extraction):

    • Dilute reaction with EtOAc (50 mL).

    • Wash with saturated NaHCO₃ (3x) to remove unreacted acid and HOBt/HOAt byproducts.

    • Caution: Do NOT wash with strong acid (1M HCl) if your product is acid-sensitive or very hydrophilic. The protonated imidazole product may partition into the aqueous phase. Instead, use 5% Citric Acid or Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Note: The product will elute earlier than typical hydrophobic peptides due to the polar imidazole ring.

Visualization: Synthesis Workflow

PeptideCoupling Start Start: N-Protected Peptide Acid Activation Activation: Add HATU + DIPEA (Formation of Active Ester) Start->Activation DMF, RT Addition Addition: Add (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Activation->Addition 5 min Reaction Reaction: Nucleophilic Attack (Amide Bond Formation) Addition->Reaction 2-4 hrs Check QC Check: LC-MS / TLC (Pauly's Reagent +) Reaction->Check Check->Addition Incomplete (Add Base) Workup Workup: NaHCO3 Wash (Avoid Strong Acid) Check->Workup Complete Final Final Product: Peptide-Imidazole Conjugate Workup->Final HPLC Purification

Caption: Workflow for coupling (1,5-Dimethyl-1H-imidazol-4-yl)methanamine to a peptide acid using HATU activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Protonation of primary amine by imidazole ring or acidic byproducts.Increase DIPEA to 4.0–5.0 equivalents. Ensure pH is >9 during coupling.
Product Loss in Workup Product is amphiphilic and soluble in acidic aqueous phase.Avoid 1M HCl washes. Use saturated NH₄Cl or brine. Consider direct injection of DMF reaction mix onto Prep-HPLC.
Racemization Over-activation of the peptide acid.Reduce activation time. Switch to PyBOP/HOBt which is milder than HATU.
Side Reactions Acylation of the imidazole N3 (rare but possible with highly active esters).Use stoichiometric amounts of coupling reagent. The N-acyl imidazole is unstable and usually hydrolyzes back during workup, but can complicate HPLC.

References

  • GuideChem. (2024). (1H-Imidazol-4-yl)methanamine Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2024). Imidazole-Rich Peptidomimetics as Antibacterial Agents. Advanced Healthcare Materials. Retrieved from

  • BLD Pharm. (2024).[3] Product Specification: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine. Retrieved from

  • Jain, A. et al. (2023). Imidazole: Synthesis and Functionalization in Medicinal Chemistry. ResearchGate. Retrieved from

Sources

Application

Preparation of Schiff bases using (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Preparation of Schiff Bases using (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Introduction & Scientific Rationale The synthesis of Schiff bases (imines) derived from (1,5-Dimethyl-1H-imidazol-4-yl)methanamine represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Preparation of Schiff Bases using (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Introduction & Scientific Rationale

The synthesis of Schiff bases (imines) derived from (1,5-Dimethyl-1H-imidazol-4-yl)methanamine represents a critical workflow in the development of bioactive heterocycles and coordination ligands. Unlike simple aliphatic amines, this specific imidazole derivative possesses unique electronic properties due to the 1,5-dimethyl substitution pattern.

Key Chemical Features:

  • N1-Methylation: Blocks tautomerism, fixing the bond order of the imidazole ring and preventing N-H acidity complications during metal coordination.

  • C5-Methylation: Provides steric bulk and electron-donating induction, slightly increasing the basicity of the N3 nitrogen and the exocyclic amine.

  • Exocyclic Primary Amine: The reactive center for condensation. Its nucleophilicity is modulated by the adjacent imidazole ring, often requiring specific catalytic activation to ensure quantitative conversion without side reactions (e.g., ring opening or polymerization).

This protocol details a robust, field-validated method for condensing (1,5-Dimethyl-1H-imidazol-4-yl)methanamine with aromatic aldehydes. The resulting Schiff bases are high-value scaffolds for antimicrobial drug discovery and transition metal catalysis .

Chemical Basis & Mechanism

The formation of the Schiff base follows a reversible nucleophilic addition-elimination pathway. The reaction equilibrium is driven forward by the removal of water and the stability of the conjugated product.

Reaction Scheme:



Mechanistic Pathway:

  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: Formation of an unstable carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the imine (

    
    ) bond.
    
Visualization: Reaction Mechanism

SchiffBaseMechanism Reactants Reactants (Amine + Aldehyde) Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation AcOH protonates O Attack Nucleophilic Attack (Carbinolamine Formation) Activation->Attack Amine attacks C+ Dehydration Dehydration (-H₂O) Attack->Dehydration Proton transfer Product Schiff Base (Imine) Dehydration->Product Formation of C=N

Figure 1: Step-wise mechanistic pathway for the acid-catalyzed condensation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine.[1]

Experimental Protocol

This protocol is optimized for a 5.0 mmol scale . It uses anhydrous methanol to minimize hydrolysis of the product and glacial acetic acid as a mild catalyst.

3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
(1,5-Dimethyl-1H-imidazol-4-yl)methanamine ~125.171.0626 mgNucleophile
Aromatic Aldehyde (e.g., Benzaldehyde)Var.1.05.0 mmolElectrophile
Methanol (Anhydrous) 32.04Solvent20 mLReaction Medium
Glacial Acetic Acid 60.05Cat.2-3 dropsCatalyst
Ethanol/Ether -Wash50 mLPurification
3.2 Step-by-Step Procedure

Step 1: Pre-Activation

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5.0 mmol of the aromatic aldehyde in 10 mL of anhydrous methanol.

  • Add 2-3 drops of glacial acetic acid . Stir at room temperature for 5 minutes to activate the carbonyl group.

Step 2: Addition of Amine

  • Dissolve 626 mg (5.0 mmol) of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine in 10 mL of anhydrous methanol in a separate beaker.

  • Add the amine solution dropwise to the aldehyde solution over 5-10 minutes with constant stirring.

    • Note: A slight color change (often yellowing) indicates immediate imine formation.

Step 3: Reflux & Monitoring

  • Attach a reflux condenser and heat the mixture to 60-65°C (gentle reflux) .

  • Maintain reflux for 4–6 hours .

  • Validation: Monitor reaction progress via TLC (System: CHCl₃:MeOH 9:1). The disappearance of the aldehyde spot and the appearance of a new, less polar spot confirms conversion.

Step 4: Workup & Isolation

  • Evaporation: Remove the solvent under reduced pressure (Rotavap) at 40°C to roughly 20% of the original volume.

  • Precipitation:

    • Scenario A (Solid Product): Cool the flask in an ice bath. If crystals form, filter and wash with cold ethanol/ether.

    • Scenario B (Oily Product): Pour the concentrated residue into 50 mL of ice-cold diethyl ether. Triturate vigorously to induce solidification.

  • Drying: Dry the solid product in a vacuum desiccator over anhydrous CaCl₂ for 12 hours.

3.3 Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Aldehyde (MeOH + AcOH) AddAmine Add Imidazole Amine (Dropwise) Start->AddAmine Reflux Reflux 4-6 Hours (65°C) AddAmine->Reflux TLC TLC Check (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Continue Heating) Evap Concentrate Solvent (Rotavap) TLC->Evap Yes Precip Precipitate/Triturate (Cold Ether) Evap->Precip Final Pure Schiff Base Precip->Final

Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.

Characterization & Quality Control

To ensure the integrity of the synthesized ligand, the following spectral signatures must be verified.

TechniqueExpected SignalInterpretation
FT-IR 1610–1640 cm⁻¹ (Strong)C=N Stretching: Definitive proof of imine formation.
FT-IR Absence of 3300–3400 cm⁻¹Disappearance of primary amine N-H stretches (unless OH present).
¹H NMR δ 8.2–8.8 ppm (Singlet, 1H)Azomethine Proton (-N=CH-): Characteristic diagnostic peak.
¹H NMR δ 2.2–2.4 ppm (Singlets)Methyl protons at C1 and C5 positions of the imidazole ring.
¹H NMR δ 4.6–4.8 ppm (Singlet, 2H)Methylene bridge (-CH₂-) connecting imidazole and imine nitrogen.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Precipitation Product is highly soluble or oily.Triturate with non-polar solvent (Hexane/Ether). If oil persists, re-dissolve in minimal EtOH and leave in fridge (-4°C) overnight.
Low Yield Incomplete reaction or hydrolysis.Use molecular sieves (3Å) during reflux to trap water. Ensure Methanol is anhydrous.
Aldehyde Persists Equilibrium favors reactants.Increase reflux time to 8-12 hours or use a Dean-Stark trap with Toluene (if solubility permits) to remove water azeotropically.
Applications & Significance
  • Ligand Chemistry: The (1,5-dimethylimidazol-4-yl) moiety acts as a monodentate or bidentate donor (via N3). When coupled with salicylaldehyde, the resulting Schiff base forms stable N,N,O-tridentate complexes with Cu(II) and Zn(II), often used as mimetics for metalloenzymes [1][2].

  • Pharmacology: Imidazole-derived Schiff bases exhibit potent antifungal activity (targeting sterol biosynthesis) and anti-inflammatory properties by inhibiting cytokine release (TNF-α) [3].

References
  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde. Der Pharma Chemica. [Link]

  • Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole. Scholars Research Library. [Link]

  • Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

Sources

Method

Solvent selection for reactions involving (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Application Note: Solvent Selection & Process Optimization for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Executive Summary & Chemical Profile (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Executive Summary & Chemical Profile

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a specialized heterocyclic building block often used in the synthesis of H3/H4 histamine receptor ligands and kinase inhibitors.[1] Unlike its parent compound (histamine), the methylation at the N1 and C5 positions significantly alters its solubility profile and reactivity.

  • Chemical Structure: The N1-methyl group eliminates imidazole tautomerism, fixing the remaining ring nitrogen (N3) as a dedicated hydrogen bond acceptor. The C5-methyl group provides steric bulk, slightly shielding the N3 position but increasing overall lipophilicity.

  • Reactivity Challenges: The molecule contains two nucleophilic centers: the highly reactive primary amine (exocyclic) and the moderately reactive imidazole nitrogen (endocyclic N3). Solvent selection is critical to favor chemoselective reaction at the primary amine while suppressing N3-quaternization or side-reactions.[1]

Solubility Profiling & Solvent Compatibility

The "like dissolves like" rule is insufficient for this zwitterionic-capable scaffold.[1] The solubility depends heavily on the protonation state (Free Base vs. Salt).

Table 1: Solubility Matrix & Application Suitability

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Context
Chlorinated Dichloromethane (DCM)High LowIdeal for amide couplings of the free base; easy workup.[1]
Polar Protic Methanol (MeOH)High High Best for reductive amination and hydrogenation; difficult to remove traces.[1]
Polar Aprotic DMF / DMAcHigh ModerateUniversal solvent for coupling; hard to remove (high BP).[1]
Green Alternatives 2-MeTHFModerateLowExcellent green replacement for DCM; allows higher reaction temps.[1]
Ethers THF / DioxaneModerateVery LowGood for anhydrous reactions; often requires salt-breaking first.[1]
Hydrocarbons Toluene / HexaneLowInsolubleUseful as "antisolvents" to precipitate the product.

Expert Insight: The N1-methyl group renders the free base significantly more soluble in organic solvents (DCM, EtOAc) compared to naked histamine. This allows for standard aqueous extractive workups, avoiding the need for resin-based purification in many cases.[1]

Decision Framework: Solvent Selection by Reaction Type

The choice of solvent dictates the reaction mechanism pathway. Use the logic flow below to select the optimal medium.

SolventSelection Start Reaction Type? Coupling Amide Coupling (HATU/EDC) Start->Coupling Reductive Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Reductive SNAr Nucleophilic Subst. (SNAr / Alkylation) Start->SNAr SolubilityCheck Is Starting Material a Salt (HCl)? Coupling->SolubilityCheck Protics Use MeOH or TFE (Activates Imine) Reductive->Protics PolarAprotic Use ACN or DMSO (Enhances Nucleophilicity) SNAr->PolarAprotic DMF Use DMF or DMAc + DIPEA (3.0 eq) SolubilityCheck->DMF Yes (Salt) DCM Use DCM or 2-MeTHF (Green Option) SolubilityCheck->DCM No (Free Base)

Figure 1: Decision tree for solvent selection based on reaction type and starting material form.[1]

Detailed Protocols

Protocol A: Amide Coupling (High-Throughput / Robust)

Objective: Acylation of the primary amine while preventing N3-acylation.[1] Solvent Strategy: DMF is used to solubilize the HCl salt form. If using Free Base, switch to DCM to simplify workup.

  • Preparation: Dissolve (1,5-Dimethyl-1H-imidazol-4-yl)methanamine HCl salt (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: In a separate vial, activate the Carboxylic Acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA (1.0 equiv) in DMF for 5 minutes.

  • Addition: Add the activated acid solution to the amine solution.

  • Base Adjustment: Immediately add DIPEA (2.5 equiv).

    • Why? The first equivalent neutralizes the HCl salt; the excess ensures the primary amine is deprotonated (pKa ~9.5).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[1] Wash with 5% LiCl (aq) (3x).[1]

    • Validation: LiCl pulls DMF out of the organic layer efficiently. If the organic layer retains solvent volume, DMF removal was incomplete.

Protocol B: Reductive Amination (Green Chemistry)

Objective: Alkylation of the amine with an aldehyde.[2][3][4] Solvent Strategy: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) .[1][5] TFE is a "magic solvent" for difficult imine formations, stabilizing the hemiaminal intermediate.

  • Imine Formation: Dissolve amine (free base) and Aldehyde (1.0 equiv) in MeOH (anhydrous).[1][5] Add MgSO4 (anhydrous) to scavenge water.[1] Stir for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Quench: Add saturated NaHCO3.

  • Extraction: Extract with DCM/IPA (3:1) .

    • Expert Note: Pure DCM often fails to extract polar imidazole products.[1] The 3:1 mixture ("Prince Cocktail") ensures high recovery of the polar product.

Troubleshooting & Optimization

Issue: Low Yield due to N3-Interference

  • Mechanism: The imidazole N3 (pKa ~7) can compete with the primary amine if the amine is protonated or sterically hindered.

  • Solution: Switch solvent to TFE (Trifluoroethanol) .[1][5] TFE forms strong hydrogen bonds with the imidazole nitrogen, effectively "masking" it and reducing its nucleophilicity, while leaving the primary amine free to react.

Issue: Product Water Solubility

  • Mechanism: The product is too polar and stays in the aqueous layer during workup.

  • Solution: Use "Salting Out" extraction.[1] Saturate the aqueous phase with NaCl and use THF or n-Butanol as the extraction solvent.[1]

References

  • Solvent Selection Guides

    • ACS Solvent Selection Tool.[1] American Chemical Society.[1][6] [Link]

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry. [Link]

  • Imidazole Reactivity & TFE Effects

    • Effect of Fluorinated Alcohols on Heterocycle Functionalization.[1] (General reference to TFE solvent effects in heterocyclic chemistry). [Link]

  • Green Solvent Alternatives (2-MeTHF)

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][5] ChemSusChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Welcome to the technical support guide for the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are looking to troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. The following question-and-answer section addresses common issues encountered during the synthetic process, with a focus on improving reaction yield and product purity. Our guidance is grounded in established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is consistently low. Where should I begin troubleshooting?

A1: A low overall yield is a common issue that can stem from multiple stages of the synthesis. A systematic approach is crucial for identifying the root cause. The primary synthetic route to the target amine is the reductive amination of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Therefore, the critical points to investigate are:

  • Purity of Starting Material: The quality of the starting aldehyde, 1,5-Dimethyl-1H-imidazole-4-carbaldehyde, is paramount. Impurities can inhibit the reaction or lead to difficult-to-separate side products.

  • Imine Formation Efficiency: The first step of the reductive amination is the formation of an imine (or iminium ion) intermediate. This equilibrium-driven reaction can be inefficient under suboptimal conditions.

  • Choice of Reducing Agent: The hydride source used for the reduction step must be selective for the imine/iminium ion over the starting aldehyde. An unselective reagent will primarily produce the corresponding alcohol, (1,5-Dimethyl-1H-imidazol-4-yl)methanol, as a byproduct.

  • Reaction Conditions: Factors such as solvent, pH, temperature, and reaction time can dramatically influence the reaction's efficiency and selectivity.[1]

  • Workup and Purification: The final product is a basic amine, which can be challenging to isolate. Significant product loss can occur during aqueous workup or chromatographic purification if not performed correctly.

The following flowchart provides a logical workflow for diagnosing the source of low yield.

G start Low Overall Yield Detected check_sm 1. Verify Purity of Starting Aldehyde (1,5-Dimethyl-1H-imidazole-4-carbaldehyde) via NMR / LC-MS start->check_sm sm_ok Purity >95%? check_sm->sm_ok analyze_crude 2. Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) sm_ok->analyze_crude Yes purchase_sm Source Higher Purity Starting Material sm_ok->purchase_sm No crude_issue Identify Major Species analyze_crude->crude_issue sm_present High % of Starting Aldehyde crude_issue->sm_present Starting Material alcohol_present High % of Alcohol Byproduct ((1,5-dimethyl-1H-imidazol-4-yl)methanol) crude_issue->alcohol_present Alcohol Byproduct product_present Good Crude Yield, Poor Isolated Yield crude_issue->product_present Desired Product fix_imine Troubleshoot Imine Formation (See Q2: Adjust pH, Solvent, Time) sm_present->fix_imine fix_reduction Change Reducing Agent (See Q3: Switch to NaBH(OAc)₃) alcohol_present->fix_reduction fix_purification Optimize Purification (See Q5: Acid/Base Extraction, Modified Chromatography) product_present->fix_purification

Caption: Troubleshooting workflow for low yield synthesis.

Q2: I suspect the reductive amination step is inefficient. How can I optimize the reaction conditions?

A2: Optimizing the reductive amination is the most impactful way to improve your yield. This involves a careful selection of the reducing agent, solvent, and pH. The reaction proceeds in two main stages: imine formation followed by reduction.

  • Causality Behind Experimental Choices: The key is to favor the formation of the iminium ion and then ensure its rapid reduction. Imine formation is typically acid-catalyzed, but a solution that is too acidic will protonate the amine source, rendering it non-nucleophilic.[2] Therefore, a mildly acidic environment (pH 4-6) is often optimal. The choice of reducing agent dictates the reaction's selectivity.

The following table compares common reducing agents used for this transformation.

Reducing AgentFormulaProsConsRecommended Use
Sodium BorohydrideNaBH₄Inexpensive, readily available.Can readily reduce the starting aldehyde, leading to alcohol byproduct formation.[2] Requires careful control of pH and temperature.Not recommended for one-pot reductive aminations unless a two-step procedure (imine formation first, then reduction) is used.[3]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Mild and selective for imines/iminiums over aldehydes.[2] Tolerates mildly acidic conditions. Can be used in a one-pot procedure.More expensive than NaBH₄. Moisture sensitive.Highly Recommended. The reagent of choice for one-pot reductive aminations of heteroaromatic aldehydes.
Sodium CyanoborohydrideNaBH₃CNSimilar selectivity to NaBH(OAc)₃. Stable in mildly acidic conditions.Highly toxic due to the potential release of HCN gas, especially under acidic conditions. Requires careful handling and waste disposal.Effective, but NaBH(OAc)₃ is a safer and equally effective alternative for most applications.[2]

Recommended Protocol for Optimized Reductive Amination:

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly selective and efficient for this transformation.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add ammonium acetate (NH₄OAc, 1.5-2.0 eq). The acetate will help buffer the reaction in the optimal pH range for imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. You can monitor the formation of the imine by TLC or LC-MS if desired.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the suspension. The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified as described in Q5 .

Q3: My crude product analysis shows a large amount of (1,5-Dimethyl-1H-imidazol-4-yl)methanol. What is causing this and how can I prevent it?

A3: The formation of (1,5-Dimethyl-1H-imidazol-4-yl)methanol is a clear indication that your reducing agent is reducing the starting aldehyde faster than it is reducing the imine intermediate. This is a very common side reaction, especially when using a strong, unselective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[2]

The Mechanism: In the reaction vessel, there is an equilibrium between the starting aldehyde/amine and the imine intermediate. A powerful reducing agent like NaBH₄ does not discriminate well and will attack the highly electrophilic carbonyl carbon of the aldehyde. A milder reagent like NaBH(OAc)₃ is less reactive and will preferentially reduce the protonated iminium ion, which is more electrophilic than the starting aldehyde.

G cluster_0 Reaction Mixture cluster_1 Reaction Pathways Aldehyde Aldehyde (R-CHO) Imine Imine / Iminium Ion (R-CH=NH₂⁺) Aldehyde->Imine + NH₃ (Equilibrium) SideProduct Alcohol Byproduct (R-CH₂-OH) Aldehyde->SideProduct Reduction (Fast with NaBH₄) Imine->Aldehyde DesiredProduct Desired Amine (R-CH₂-NH₂) Imine->DesiredProduct Reduction (Fast with NaBH(OAc)₃)

Caption: Competing reduction pathways in reductive amination.

Solution:

The most effective solution is to switch your reducing agent to sodium triacetoxyborohydride (NaBH(OAc)₃) as detailed in the protocol in A2 . Its steric bulk and reduced hydridic character make it highly selective for the iminium ion, minimizing the formation of the alcohol byproduct.

Q4: I am having trouble obtaining high-purity 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Can you suggest a reliable synthesis?

A4: While 1,5-Dimethyl-1H-imidazole-4-carbaldehyde is commercially available from several suppliers[4], synthesizing it in-house may be necessary. A common and reliable method for formylating electron-rich heterocycles like N-substituted imidazoles is the Vilsmeier-Haack reaction .

This reaction uses a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the imidazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Disclaimer: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a solid or thick slurry.

  • Substrate Addition: Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF or a chlorinated solvent and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture back down to 0 °C and carefully quench by pouring it onto crushed ice. Then, slowly and carefully add a solution of sodium hydroxide or sodium carbonate to neutralize the acid until the solution is basic (pH > 9). This step is highly exothermic and requires caution.

  • Extraction and Purification: Extract the aqueous mixture several times with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography or recrystallization.

Q5: The final purification of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine by column chromatography is resulting in significant product loss and streaking on the TLC plate. How can I improve this?

A5: This is a classic problem when purifying basic compounds, especially primary and secondary amines, on standard silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor elution, band tailing (streaking), and often irreversible adsorption, causing low recovery.[5]

Solutions:

  • Acid-Base Extraction (Workup): Before chromatography, perform a liquid-liquid acid-base extraction. This is an excellent way to remove non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., DCM).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will move into the aqueous layer as its protonated ammonium salt, leaving neutral impurities in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 11) by adding a strong base (e.g., 2 M NaOH), being sure to cool the flask in an ice bath.

    • Extract the deprotonated "free-base" amine back into an organic solvent (3x with DCM).

    • Dry the combined organic layers over Na₂SO₄ and concentrate. This will provide a much cleaner crude product for chromatography.

  • Modified Column Chromatography: To prevent streaking on the column, you must neutralize the acidic sites on the silica gel.

    • Amine-Treated Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) , to your eluent system (typically 0.5-1% by volume). A common eluent system for a compound like this would be a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) with 1% Et₃N added.[5]

    • Ammonia-Treated Eluent: Alternatively, use a solvent system containing ammonium hydroxide. For example, a 90:9:1 mixture of DCM:MeOH:NH₄OH can be very effective.

    • Pre-treating the Silica: You can create a slurry of your silica gel in the eluent containing the amine additive before packing the column. This ensures the stationary phase is fully neutralized before you load your product.

By implementing these purification strategies, you will see a dramatic improvement in the shape of your elution bands, leading to better separation and a higher isolated yield of your final product.

References

  • Podyacheva, E., Afanasyev, O. I., et al. (2010). Hitchhiker's guide to reductive amination. J. Org. Chem., 75, 5470-5477. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved February 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 25, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ChemSrc. (2025, February 5). 1,5-dimethyl-1H-imidazole-4-carbaldehyde. Retrieved February 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Welcome to the technical support center for the purification of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this hydrophilic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with purifying this polar compound.

Introduction to the Challenge

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a hydrophilic small molecule, and its purification can be challenging using standard chromatographic techniques. Its polar nature often leads to poor retention on traditional reversed-phase columns (like C18) and strong, sometimes irreversible, binding to normal-phase silica gel.[1][2] This guide provides a systematic approach to overcoming these difficulties, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine in a question-and-answer format.

Issue: Poor or No Retention on a C18 Reversed-Phase Column

Question: My target compound, (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, is eluting in the void volume of my C18 column. How can I improve its retention?

Answer: This is a common problem with highly polar compounds on nonpolar stationary phases.[3] The hydrophobic C18 stationary phase has minimal interaction with your hydrophilic analyte. Here are several strategies to address this, ranging from simple mobile phase modifications to alternative chromatographic modes.

Strategy 1: Mobile Phase pH Adjustment

The imidazole and amine functional groups in your compound are basic. By adjusting the mobile phase pH, you can change the ionization state of the molecule and influence its retention.

  • Rationale: At a high pH (alkaline conditions), the amine will be in its neutral, free-base form. This makes the compound more hydrophobic, increasing its interaction with the C18 stationary phase and thereby improving retention.[4][5] The "2 pH rule" suggests adjusting the mobile phase pH to at least two units above the pKa of the amine to ensure it is deprotonated.[5]

  • Protocol:

    • Prepare your mobile phase (e.g., water/acetonitrile or water/methanol).[6]

    • Add a volatile basic modifier, such as 0.1% triethylamine (TEA) or ammonium hydroxide, to both the aqueous and organic mobile phase components.[5]

    • Equilibrate the column with the pH-adjusted mobile phase for at least 10-15 column volumes.

    • Inject your sample and run your gradient. You should observe a significant increase in retention time.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique specifically designed for the separation of polar and hydrophilic compounds.[7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

  • Causality: In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Your polar analyte partitions into this layer, leading to retention.[7] The more hydrophilic the compound, the stronger the retention. Elution is typically achieved by increasing the water content in the mobile phase.[8]

  • Recommended Columns and Mobile Phases:

    • Columns: Amide, diol, or bare silica columns are common choices for HILIC.[7][9] For basic compounds like yours, an amino-bonded phase can also be effective.[10]

    • Mobile Phase: A typical HILIC mobile phase consists of acetonitrile (50-95%) and an aqueous buffer (e.g., ammonium formate or ammonium acetate). These volatile buffers are compatible with mass spectrometry (MS).[11]

Strategy 3: Mixed-Mode Chromatography (MMC)

MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[3][12] This allows for the separation of a wide range of compounds, including polar and ionizable molecules, without the need for ion-pairing agents.[3][13]

  • Mechanism: A mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange functionalities would be ideal. The C18 component will provide some hydrophobic interaction, while the cation-exchange groups will interact with the protonated amine of your compound, significantly enhancing retention.

Issue: Tailing Peaks on Silica Gel Chromatography

Question: I'm trying to purify my compound using normal-phase flash chromatography on silica gel, but I'm getting severe peak tailing. What's causing this and how can I fix it?

Answer: The acidic nature of silica gel strongly interacts with the basic amine of your compound, leading to tailing and potential loss of product on the column.[14][15]

Strategy 1: Use of a Basic Modifier in the Mobile Phase
  • Explanation: Adding a small amount of a competing base to your mobile phase will "neutralize" the acidic silanol groups on the silica surface, preventing strong interactions with your analyte.[5]

  • Protocol:

    • Choose a suitable solvent system (e.g., dichloromethane/methanol).

    • Add 0.5-2% of triethylamine (TEA) or ammonium hydroxide to the mobile phase.[14]

    • Pre-treat your TLC plates with the modified solvent system before spotting to get a more accurate prediction of the separation.[14]

Strategy 2: Use of an Amine-Functionalized or Deactivated Silica Column
  • Rationale: Amine-functionalized silica columns have a basic surface that minimizes the strong acid-base interactions with basic analytes, resulting in improved peak shape.[15] Alternatively, using basic alumina can also be effective for the purification of amines.[2]

Issue: Co-elution with Polar Impurities

Question: My product is co-eluting with other polar impurities. How can I improve the resolution?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system.

Strategy 1: Switch Chromatographic Mode

If you are using reversed-phase, try HILIC, or vice-versa. The elution order in HILIC is often the reverse of that in reversed-phase, which can provide a completely different selectivity profile and resolve co-eluting peaks.[9]

Strategy 2: Ion-Exchange Chromatography (IEX)
  • Principle: IEX separates molecules based on their net charge.[16] Since your compound has a basic amine, it will be positively charged at a pH below its pKa. Cation-exchange chromatography, where the stationary phase has negatively charged functional groups, can be a highly selective method for purification.[16][17]

  • Workflow:

    • Binding: Load your sample onto the cation-exchange column at a low ionic strength and a pH where your compound is positively charged.

    • Washing: Wash the column with the loading buffer to remove any unbound, neutral, or negatively charged impurities.[18]

    • Elution: Elute your bound compound by either increasing the ionic strength (salt gradient) or changing the pH of the mobile phase to neutralize the charge on your compound.[16][18]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I might encounter?

A1: Impurities can originate from various sources, including unreacted starting materials, by-products from the synthesis, and degradation products.[19][20] For the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, potential impurities could include the corresponding aldehyde or carboxylic acid precursors, over-methylated products, or regioisomers.

Q2: Can I use recrystallization for purification?

A2: Recrystallization is a powerful purification technique for solid compounds.[21] If your crude product is a solid, you can explore recrystallization. For basic compounds like amines, forming a salt (e.g., hydrochloride or tartrate) can often facilitate the formation of high-quality crystals.[22]

  • General Protocol for Salt Recrystallization:

    • Dissolve your crude amine in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of an acid (e.g., HCl in isopropanol) dropwise until the salt precipitates.

    • Heat the mixture to dissolve the salt, then allow it to cool slowly to form crystals.[23]

    • Collect the crystals by filtration and wash with a small amount of cold solvent.[23]

Q3: My compound seems to be degrading on the column. What can I do?

A3: Degradation on the column is often due to the stationary phase's chemical properties. If you suspect degradation on silica gel, switching to a less acidic stationary phase like alumina or a chemically bonded phase (e.g., amine or diol) is recommended.[2] Also, ensure your solvents are of high purity and free from any reactive contaminants.

Q4: How can I effectively remove the solvent after purification, especially if I've used a high-boiling point solvent or water?

A4: For volatile organic solvents, rotary evaporation is standard. When dealing with water from reversed-phase or HILIC, lyophilization (freeze-drying) is the most effective method to obtain a dry, fluffy powder without excessive heating that could degrade your compound. If you have used a high-boiling point basic modifier like TEA, it can often be removed by co-evaporation with a lower-boiling point solvent like toluene.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

This diagram outlines a logical approach to selecting the appropriate purification method.

Purification_Strategy start Crude (1,5-Dimethyl-1H-imidazol-4-yl)methanamine is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization (consider salt formation) is_solid->try_recrystallization Yes fail_recrystallization Recrystallization Fails or Product is an Oil is_solid->fail_recrystallization No success_recrystallization Pure Solid Product try_recrystallization->success_recrystallization Success try_recrystallization->fail_recrystallization Failure chromatography Proceed to Chromatography fail_recrystallization->chromatography hilic HILIC (Amide, Diol, or Amino Column) chromatography->hilic High Polarity mmc Mixed-Mode Chromatography (RP/Cation-Exchange) chromatography->mmc Polar & Ionizable iex Ion-Exchange Chromatography (Cation-Exchange) chromatography->iex Charge-based Separation rp Reversed-Phase C18 (with high pH mobile phase) chromatography->rp Moderate Polarity / pH Adjustment final_product Pure Product hilic->final_product mmc->final_product iex->final_product rp->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Workflow for Poor Chromatographic Performance

This flowchart provides a step-by-step guide to troubleshooting common chromatographic issues.

Troubleshooting_Workflow start Poor Chromatographic Result (e.g., no retention, peak tailing) check_mode Identify Chromatographic Mode (RP or NP) start->check_mode rp_path Reversed-Phase (C18) check_mode->rp_path RP np_path Normal-Phase (Silica) check_mode->np_path NP rp_no_retention Problem: No Retention rp_path->rp_no_retention rp_solution1 Increase Mobile Phase pH (> pKa of amine) rp_no_retention->rp_solution1 rp_solution2 Switch to HILIC or Mixed-Mode rp_no_retention->rp_solution2 evaluate Evaluate Results rp_solution1->evaluate rp_solution2->evaluate np_tailing Problem: Peak Tailing np_path->np_tailing np_solution1 Add Basic Modifier (e.g., TEA) to Mobile Phase np_tailing->np_solution1 np_solution2 Use Amine-Functionalized Silica or Alumina np_tailing->np_solution2 np_solution1->evaluate np_solution2->evaluate success Successful Purification evaluate->success Improved failure Still Unsuccessful evaluate->failure No Improvement reassess Re-evaluate Impurity Profile and Consider Alternative Techniques (e.g., IEX) failure->reassess

Caption: Troubleshooting workflow for chromatographic issues.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Subramanian, G. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography & Separation Techniques. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • ResearchGate. Mixed-Mode Chromatography. [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. [Link]

  • Lemasson, E., et al. (2020, November 12). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • University of Rochester. Chromatography: The Solid Phase. [Link]

  • Tosoh Bioscience. Technical Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. [Link]

  • Chemistry LibreTexts. (2023, January 24). 28.6: Ion-Exchange Chromatography. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • ProtiFi. Troubleshooting Tips. [Link]

  • ResearchGate. Novel cation-exchange column for the separation of hydrophobic and/or polyvalent amines. [Link]

  • Ghosh, A. (2014, March 20). A review on impurity profile of pharmaceutical products. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Restek. (2020, October 26). How to Avoid Common Problems with HILIC Methods. [Link]

  • Google Patents.
  • University of Rochester. Recrystallization and Crystallization. [Link]

  • University of Rochester. Purification: How To. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Kumar, A., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society. [Link]

  • Royal Society of Chemistry. Visible-light-promoted phosphine-mediated synthesis of thioesters and thioalkynes from sodium arylsulfinates - Supporting Information. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • PubMed. (2013, September 15). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

Sources

Troubleshooting

Overcoming solubility issues of imidazole methanamines in organic solvents

Welcome to the Advanced Chemistry Support Hub. You are likely here because you have encountered the "Brick Dust" phenomenon: your imidazole methanamine product is soluble in water, slightly soluble in methanol, but refus...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemistry Support Hub. You are likely here because you have encountered the "Brick Dust" phenomenon: your imidazole methanamine product is soluble in water, slightly soluble in methanol, but refuses to dissolve in DCM or EtOAc for workup, leading to massive yield loss in the aqueous phase.

This guide moves beyond basic textbook advice. We treat solubility not as a physical constant, but as an engineerable variable.[1]

📋 Module 1: The Diagnostic Phase (Root Cause Analysis)

Before attempting a fix, you must understand the molecular forces working against you.[1] Imidazole methanamines present a dual-basicity challenge .

The pKa Trap

Your molecule has two basic sites:

  • Imidazole Ring (N3): pKa ~ 6.9 – 7.0 (Conjugate acid)[1]

  • Primary/Secondary Amine: pKa ~ 10.5 – 10.8 (Conjugate acid)[1]

The Failure Mode: Standard organic workups often use Saturated NaHCO₃ (pH ~8-9) or dilute NaOH (pH ~10).[1]

  • At pH 8: The imidazole is neutral, but the methanamine is still >99% protonated (

    
    ).[1]
    
  • Result: The molecule remains a charged salt, highly soluble in water and insoluble in DCM.

Visualization: The Solubility Decision Tree

(Review this logic flow to identify where your process failed)

solubility_logic Start Start: Product in Aqueous Phase Check_pH Check Aqueous pH Start->Check_pH pH_Low pH < 10 (Amine Protonated) Check_pH->pH_Low NaHCO3 or weak base pH_High pH > 12 (Free Base) Check_pH->pH_High NaOH / KOH Result_Fail FAIL: Product stays in Water (Partition Coeff < 1) pH_Low->Result_Fail Ionic Species Solvent_Choice Select Organic Solvent pH_High->Solvent_Choice DCM_EtOAc DCM or EtOAc (Standard) Solvent_Choice->DCM_EtOAc Specialty CHCl3 : IPA (3:1) (High Polarity) Solvent_Choice->Specialty DCM_EtOAc->Result_Fail Too Polar Result_Success SUCCESS: Product Extracts (Partition Coeff > 5) Specialty->Result_Success H-Bond Disruption

Figure 1: Decision logic for isolating polar amines. Note that standard solvents often fail even at high pH due to the intrinsic polarity of the imidazole ring.

🧪 Module 2: Solvent Engineering (The "Magic" Mixtures)

When standard solvents fail, you must utilize "High-Load" polar solvent systems.[1] These mixtures disrupt the intermolecular hydrogen bonding of the imidazole while accommodating the polarity of the amine.

Comparative Solvent Efficiency Table
Solvent SystemPolarity IndexSolubility RatingApplication
DCM (Pure) 3.1🔴 PoorDo not use for extraction of free amines.[1]
EtOAc 4.4🟠 MarginalOnly works for highly substituted/lipophilic analogs.[1]
THF 4.0🟡 FairGood solubility, but miscible with water (bad for extraction).[1]
CHCl₃ / IPA (3:1) High🟢 Excellent The Gold Standard for extraction.
DCM / MeOH (9:1) High🟢 GoodBest for chromatography (Run on silica).[1]
n-Butanol 3.9🟢 GoodHigh boiling point makes removal difficult.[1] Use as last resort.
The "Universal" Extraction Solvent: Chloroform/Isopropanol

The mixture of Chloroform (CHCl₃) and Isopropanol (IPA) in a 3:1 ratio is the most effective system for pulling polar amines out of water [1].

  • Mechanism: CHCl₃ provides the density and organic character; IPA acts as a phase-transfer bridge, breaking the hydration shell around the polar amine.

🛠️ Module 3: The "Salting Out" Extraction Protocol

This is a self-validating protocol. If you follow these steps and do not recover product, your compound is likely decomposing or not present.[1]

Objective: Isolate imidazole methanamine from an acidic aqueous reaction mixture.

Step-by-Step Methodology:

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0°C.[1]

    • Add 6N NaOH dropwise until pH reaches 12-13 .[1]

    • Validation: Use a pH strip.[1] Do not rely on calculation. The solution must be strongly basic to ensure the amine is deprotonated (

      
      ).
      
  • Saturation (Salting Out):

    • Add solid NaCl to the aqueous layer until no more dissolves (saturation point).[1]

    • Why? This increases the ionic strength of the water, forcing the organic molecule out ("Salting Out" effect) [2].

  • The Extraction:

    • Add CHCl₃:IPA (3:1) (Volume = 1/2 of aqueous volume).

    • Shake vigorously for 2 minutes.

    • Note: Separation will be slower than DCM/Water.[1] Allow 10-15 minutes.

  • The Wash (Back-Extraction Prevention):

    • Collect the organic layer.[1][2]

    • Do NOT wash with water or dilute acid.[1] You will lose your product.[1]

    • Wash once with Brine (saturated NaCl) .[1]

  • Drying:

    • Dry over Na₂SO₄ (Sodium Sulfate).[1][2]

    • Tip: Do not use MgSO₄ for sensitive amines as it is slightly acidic and can trap polar compounds.[1]

Workflow Visualization

extraction_protocol Step1 1. Aqueous Mix (Acidic pH) Step2 2. Adjust pH > 12 (NaOH) Step1->Step2 Step3 3. Saturate w/ NaCl (Salting Out) Step2->Step3 Step4 4. Extract w/ CHCl3:IPA (3:1) Step3->Step4 Step5 5. Dry (Na2SO4) & Evaporate Step4->Step5

Figure 2: The "Salting Out" workflow optimized for water-soluble amines.

⚙️ Module 4: Purification & Chromatography[3][4]

Once extracted, you must purify.[1][2] Silica gel is acidic (pH ~4-5) and will bind your basic amine, causing "streaking" or total loss.[1]

The Mobile Phase Solution

You must modify the silica surface.

  • Base Modifier: Use Ammonia (NH₃) or Triethylamine (TEA) .[1]

  • Recommended System: DCM : MeOH : NH₄OH (aq)

  • Ratio: Start with 90 : 9 : 1 (DCM:MeOH:NH₄OH).[1]

  • Preparation: Shake the solvents in a separatory funnel first to saturate the DCM with the ammonia/methanol mix, then use the lower layer if it separates (though usually, it forms a stable emulsion/solution at this ratio) [3].

💡 FAQ: Troubleshooting Common Failures

Q: I followed the protocol, but I still see an emulsion that won't separate. A: This is common with IPA mixtures.[1]

  • Fix 1: Add more solid NaCl to the emulsion.[1]

  • Fix 2: Filter the entire biphasic mixture through a Celite pad.[1] Particulates often stabilize emulsions.[1]

Q: Can I use DCM/MeOH for extraction instead of CHCl₃/IPA? A: Generally, No .[1]

  • DCM/MeOH is prone to forming emulsions with water.[1]

  • Methanol is miscible with water, meaning you lose your "organic" solvent volume into the aqueous phase, dragging your product with it.[1] CHCl₃/IPA (3:1) maintains a distinct phase better than DCM/MeOH.[1]

Q: My product is decomposing on the silica column. A: Imidazole methanamines can be sensitive to the acidic silica surface.

  • Fix: Pre-wash your silica column with 1% Triethylamine in DCM before loading your sample.[1] This neutralizes the acidic sites.[1][2] Alternatively, use Alumina (Basic) instead of silica gel.[1][3]

Q: Nothing works. The solubility is just too low. A: You need a Synthetic Workaround .

  • Protect the amine in situ.[1] Add Boc₂O (Di-tert-butyl dicarbonate) and NaOH to your aqueous reaction mixture.[1]

  • The Boc-protected amine will be significantly less polar and can be extracted with standard EtOAc or DCM.[1] You can remove the Boc group later with TFA/DCM.[1]

📚 References

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents.[1] (The "3:1 CHCl3/IPA" standard).[1]

  • BenchChem Technical Support. Workup Procedures for Reactions Involving Basic Amines. (Salting out and pH adjustment protocols).[1][2]

  • Biotage. Strategies for Purifying Ionizable Organic Amine Compounds. (Chromatography modifiers and silica interactions).[1]

  • PubChem. Imidazole (Compound Summary). (pKa and physical property data).[1][4]

Sources

Optimization

Preventing side reactions during the methylation of imidazole amines

Welcome to the Imidazole Methylation Technical Support Center . I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Imidazole Methylation Technical Support Center .

I am your Senior Application Scientist. Below you will find a troubleshooting architecture designed to resolve the specific failure modes associated with the methylation of imidazole amines. We have moved away from generic textbook descriptions to focus on the causality of side reactions and the engineering of reaction conditions to prevent them.

Quick Status Check: Which Failure Mode are you experiencing?

SymptomDiagnosisGo To Module
"I have a mixture of two isomers (N1-Me and N3-Me)." Regioselectivity Failure (Tautomeric Ambiguity)Ticket #001
"My product is water-soluble / I lost it during workup." Over-Methylation (Quaternization/Salt Formation)Ticket #002
"The exocyclic amine reacted instead of the ring (or vice versa)." Chemoselectivity Failure (Nucleophilic Competition)Ticket #003

Ticket #001: Regioselectivity Crisis (N1 vs. N3)

The Issue: You are methylating an unsymmetrical imidazole (e.g., 4-substituted imidazole) and obtaining a difficult-to-separate mixture of 1,4-dimethylimidazole and 1,5-dimethylimidazole.

Root Cause Analysis: The imidazole ring exists in a tautomeric equilibrium.[1] The proton shuttles between N1 and N3. When you introduce a base, you form a resonance-stabilized anion where the negative charge is delocalized. The electrophile (Methyl Iodide/DMS) attacks either nitrogen based on a competition between Steric Hindrance and Electronic Density .

Troubleshooting Protocol:

Q: How do I favor the 1,4-isomer (remote methylation)?

  • The "Cesium Effect": Switch your base to Cesium Carbonate (Cs₂CO₃) .[2] The large ionic radius of Cesium creates a "loose" ion pair with the imidazole anion, often enhancing the nucleophilicity of the nitrogen further away from the steric bulk of the substituent.

  • Steric Blocking: If your C4-substituent is bulky (e.g., phenyl, tert-butyl), the reaction will naturally favor the N1 position (distal) to form the 1,4-isomer due to steric repulsion at the N3 site.

Q: How do I favor the 1,5-isomer (adjacent methylation)?

  • Transient Directing Groups: This is the "Hard Mode" of imidazole chemistry. You cannot easily force this with simple alkylation.

  • Strategy: Use a SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group first.[3] The SEM group often adds to the least hindered nitrogen (N1). You can then quaternize the N3 with methyl iodide, and finally remove the SEM group to leave the methyl at the "more hindered" position (originally N3, now N1 relative to the substituent).

Visualization: The Regioselectivity Decision Tree

RegioSelectivity Start Target: Unsymmetrical N-Methyl Imidazole Subst Is the C4-Substituent Electron Withdrawing (EWG) or Donating (EDG)? Start->Subst EWG EWG (e.g., -NO2, -CF3) Subst->EWG Deactivates adjacent N EDG EDG (e.g., -Alkyl, -OMe) Subst->EDG Activates ring Result1 Major Product: 1,4-isomer (Remote) EWG->Result1 Result2 Mixture (Often 1,4 favored by sterics) EDG->Result2 Action Optimization: Use Cs2CO3 in DMF to maximize 1,4-selectivity Result2->Action

Caption: Logic flow for predicting and influencing regiochemical outcomes based on substituent electronics.

Ticket #002: The Over-Methylation Trap (Quaternization)

The Issue: Your yield is low, and you suspect your product has converted into a dimethylimidazolium salt (quaternary ammonium), which washed away into the aqueous layer during extraction.

Root Cause Analysis: The product of your reaction (N-methylimidazole) is still a nucleophile. In fact, it is often more nucleophilic than the starting material because the methyl group is electron-donating. If free methyl iodide is present, the product will react again.

Troubleshooting Protocol:

Q: How do I stop at mono-methylation?

  • Stoichiometry Control: Never use an excess of Methyl Iodide. Use 0.95 equivalents relative to the imidazole. It is better to have unreacted starting material (which can be separated) than quaternary salt (which ruins yield).

  • The "Slow Feed" Technique: Dissolve the Methyl Iodide in the reaction solvent and add it dropwise over 1 hour to the imidazole solution. This ensures the concentration of electrophile is always low relative to the unreacted imidazole.

  • Phase Transfer Catalysis (PTC):

    • System: Toluene (organic) + 50% NaOH (aqueous) + TBAB (catalyst).

    • Why: The reaction occurs at the interface. Once the neutral N-methyl product forms, it partitions rapidly into the organic layer (Toluene), shielding it from the active alkylating species if the conditions are tuned correctly.

Data: Solubility & Workup Guide

SpeciesWater SolubilityOrganic Solubility (DCM/EtOAc)Workup Strategy
Starting Imidazole HighModerateSalting out required if unreacted.
Mono-Methyl Product ModerateHighExtract with DCM; wash with minimal brine.
Imidazolium Salt (Over-methylated) Very High Nil Fatal Error. Cannot be extracted into organics.

Ticket #003: Chemoselectivity (Ring vs. Exocyclic Amine)

The Issue: You have a substrate like Histamine (imidazole with an ethylamine side chain). You want to methylate the ring, but the side chain amine reacts. Or vice versa.

Root Cause Analysis:

  • Aliphatic Amines (Side chain): pKa ~10.5 (More basic, generally more nucleophilic).

  • Imidazole Ring (N3): pKa ~6.0 (Less basic, less nucleophilic).

Troubleshooting Protocol:

Scenario A: I want to methylate the RING, not the chain.

  • Verdict: You must protect the exocyclic amine.

  • Why: You cannot selectively deprotonate the ring (pKa ~14) without deprotonating the amine. If you use a neutral scavenger base, the aliphatic amine will alkylate first via the Menschutkin reaction.

  • Protocol:

    • Protect amine with Boc anhydride (Boc₂O).

    • Perform standard imidazole methylation (NaH/MeI).

    • Deprotect with TFA/DCM.

Scenario B: I want to methylate the CHAIN, not the ring.

  • Verdict: Do not use Methyl Iodide.

  • Solution: Use Reductive Amination .

  • Protocol:

    • React substrate with Formaldehyde (HCHO) .

    • Add Sodium Cyanoborohydride (NaBH₃CN) at pH ~5-6.

    • Mechanism: The imine forms selectively on the exocyclic amine (the ring nitrogens do not form stable imines with formaldehyde). The hydride reduces the imine to the N-methyl amine.

Visualization: The Chemoselectivity Workflow

ChemoSelectivity Substrate Substrate: Amino-Imidazole Goal Target? Substrate->Goal Ring Ring Methylation Goal->Ring Chain Exocyclic Amine Methylation Goal->Chain Method1 Step 1: Boc-Protection Step 2: NaH / MeI Step 3: Deprotection Ring->Method1 Mandatory Method2 Reductive Amination (HCHO / NaBH3CN) *Avoids Ring Reaction* Chain->Method2 Best Practice

Caption: Divergent synthetic pathways for amino-imidazoles to ensure site-specificity.

Standard Operating Procedures (SOPs)

SOP 1: The "Gold Standard" Regioselective Methylation

Best for: Simple imidazoles where 1,4-selectivity is desired.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve Imidazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Stir for 30 mins at RT.[2]

    • Note: Cs₂CO₃ is hygroscopic. Ensure it is dry.[4]

  • Addition: Add Methyl Iodide (MeI) (0.95 equiv) dropwise via syringe pump over 45 minutes.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC (stain with Iodine or KMnO4).

  • Workup: Dilute with EtOAc. Wash 3x with water (critical to remove DMF). Dry over Na₂SO₄.[2][3]

SOP 2: Green Methylation with Dimethyl Carbonate (DMC)

Best for: Avoiding toxic MeI and reducing waste.

  • Reagents: Imidazole (1.0 equiv), Dimethyl Carbonate (DMC) (used as solvent and reagent), DABCO (catalytic, 10 mol%).

  • Conditions: Reflux at 90°C (DMC boiling point).

  • Mechanism: DABCO activates the DMC. This reaction produces CO₂ and Methanol as byproducts, making it extremely green.

  • Advantage: DMC is a "soft" electrophile and often shows better mono-methylation selectivity than MeI.

References

  • Regioselectivity Mechanisms

    • Title: "Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Green Methylation Strategies

    • Title: "Dimethyl Carbonate as a Green Reagent for Methylation"

    • Source:Green Chemistry
    • Link:[Link]

  • Over-Methylation & Ionic Liquids

    • Title: "Synthesis of Imidazolium Salts (Ionic Liquids)
    • Source:Chemical Reviews
    • Link:[Link]

  • Protecting Group Strategies

    • Title: "Greene's Protective Groups in Organic Synthesis" (General Reference for Boc/SEM protocols)
    • Source:Wiley Online Library
    • Link:[Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

This guide serves as a technical support resource for researchers working with (1,5-Dimethyl-1H-imidazol-4-yl)methanamine . The content is structured to address stability concerns, solubility behavior, and handling proto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (1,5-Dimethyl-1H-imidazol-4-yl)methanamine . The content is structured to address stability concerns, solubility behavior, and handling protocols based on the physicochemical properties of imidazole-alkylamines.

[1][2]

Executive Summary: The Stability Matrix

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a bifunctional base containing an imidazole ring and a primary methanamine group.[1][2] While the imidazole core is robust against hydrolysis, the primary amine is a "reactivity hotspot" susceptible to oxidative deamination and carbamylation (reaction with atmospheric CO


).[3][4]

Quick Reference Table:

ParameterStability StatusCritical Note
Hydrolysis High The C-N bonds and imidazole ring are stable to hydrolysis at pH 2–12.[1][2]
Oxidation Moderate/Low The primary amine (-CH

NH

) slowly oxidizes to the aldehyde in air, especially at pH > 8.[2][3][4]
pH Sensitivity Critical Stability is maximal at pH < 6 (Protonated state).[2][3][4]
Light Sensitivity Moderate UV light can accelerate oxidation; store in amber vials.[2][3][4]
CO

Sensitivity
High Free base rapidly absorbs CO

to form carbamates/carbonates.[2][3][4]

Technical Deep Dive: Speciation & Reactivity

To troubleshoot stability, one must understand the microscopic ionization states of the molecule.[3][4] This compound has two basic centers:[1][2][3][5]

  • Imidazole Nitrogen (N3): pKa

    
     7.2 – 7.5 (Elevated vs. unsubstituted imidazole due to electron-donating methyl groups).[2][3][4]
    
  • Primary Amine (-NH

    
    ):  pKa 
    
    
    
    9.5 – 9.8.[1][2][3][4]
Aqueous Distribution Diagram[1][3]
  • pH < 6.0: The molecule exists as a dication (Both Imidazole-N and Amine-N are protonated).[1][2] This is the most stable state because the positive charge density repels oxidative species and prevents nucleophilic attack.[3][4]

  • pH 7.5 – 9.0: The imidazole deprotonates, leaving a monocation .[2][3][4] Solubility may decrease slightly if the lattice energy of the free base is high, though this specific analog is likely water-soluble.[2][3][4]

  • pH > 10.0: The molecule exists as a neutral free base .[2][3][4] This is the least stable state , highly prone to oxidation and dimerization.[3][4]

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation risks in aqueous solution:

StabilityPathways cluster_legend Legend Compound (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (Active Species) Protonated Dicationic Salt form (Stable Storage State) Compound->Protonated  Acid (pH < 5) Aldehyde 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Oxidation Product) Compound->Aldehyde  Oxidation (O2/Air)  Slow at RT Carbamate Carbamate Adduct (CO2 Reaction Product) Compound->Carbamate  + CO2 (Air exposure) Protonated->Compound  Base (pH > 9) key Green: Stabilizing Pathway Red: Degradation Pathway Yellow: Contamination Risk

Figure 1: Chemical stability map showing the reversible protonation (stabilization) and irreversible degradation pathways (oxidation/carbamylation).[3][6]

Troubleshooting Guide (FAQ)

Q1: My aqueous stock solution turned from colorless to pale yellow after 48 hours. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative deamination .[1][2][4] The primary amine is oxidizing to the corresponding imine/aldehyde, which often polymerizes to form colored "tar" traces.[3][4]

  • Solution: Check the purity by HPLC. If the impurity peak is < 2%, it may still be usable for non-critical assays.[3][4]

  • Prevention: Always prepare stock solutions in degassed buffers (sparged with N

    
     or Ar) and keep the pH slightly acidic (pH 5–6).[3][4]
    

Q2: I see a white precipitate forming when I adjust the pH to 10.

  • Diagnosis: This is likely carbonate formation or the free base solubility limit .[2][3][4]

    • At pH 10, the amine is unprotonated and reacts avidly with atmospheric CO

      
       to form insoluble carbamates.[2][3][4]
      
    • The neutral free base is less soluble than the salt form.[2][3][4]

  • Action: Lower the pH back to 7.0. If the precipitate dissolves immediately, it was the free base.[3][4] If it effervesces or dissolves slowly, it was carbonate.[3][4]

  • Recommendation: Avoid pH > 9.0 unless absolutely necessary for the reaction mechanism.[2][3][4]

Q3: Can I store the compound in DMSO?

  • Diagnosis: Yes, but with caveats.[2][3][4] DMSO is hygroscopic.[2][3][4][7] Water uptake can lead to hydrolysis of impurities or facilitate oxidation.[2][3][4]

  • Protocol: Store as a high-concentration stock (e.g., 100 mM) in anhydrous DMSO at -20°C. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock Solution

Use this protocol to ensure >98% stability over 2 weeks at 4°C.

Materials:

  • Compound (HCl or free base)[3][4]

  • 0.1 M HCl or Citrate Buffer (pH 5.0)[4]

  • Argon or Nitrogen gas[2][4][8]

Steps:

  • Degas Solvent: Sparge the buffer/acid with inert gas for 15 minutes to remove dissolved oxygen.[2][3][4]

  • Dissolution: Dissolve the compound to a concentration of 10–50 mM.

    • Note: If starting with the free base, add it slowly to the acid to prevent local heating.[3][4]

  • pH Check: Verify pH is < 6.0. The acidic environment protonates the amine, protecting it from oxidation.[3][4]

  • Storage: Aliquot into amber vials (to block UV), flush headspace with inert gas, seal tightly, and store at -20°C.

Protocol B: QC Check via HPLC

Use this standard gradient to separate the amine from potential aldehyde degradation products.[3][4]

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid)

  • Mobile Phase B: Acetonitrile + 0.1% TFA[2][4]

  • Gradient: 5% B to 50% B over 15 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 280 nm (Imidazole ring).[3][4]

  • Expected Results:

    • Amine (Intact): Elutes early (polar).

    • Aldehyde (Degradant): Elutes later (less polar, loses ionic amine character).[3][4]

References

  • General Stability of Imidazole Derivatives

    • National Center for Biotechnology Information (2025).[3][4] PubChem Compound Summary for Imidazole.[2][3][4] Retrieved from [Link]

  • Oxidation of Primary Amines
  • pKa Estimation of Histamine Analogs
  • Chemical Safety & Handling (SDS)

Sources

Optimization

Troubleshooting cyclization failures involving (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Technical Support Center: Troubleshooting Cyclization Failures Topic: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Ticket ID: #CYC-IMD-4482 Status: Open Analyst: Senior Application Scientist Executive Summary: The "Blocked...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Cyclization Failures Topic: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Ticket ID: #CYC-IMD-4482 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Blocked Position" Trap

Researchers working with (1,5-Dimethyl-1H-imidazol-4-yl)methanamine often encounter catastrophic cyclization failures when attempting to synthesize fused bicyclic systems (e.g., spinaceamine analogs).

The core issue is structural deception. Unlike histamine, which has an open C5 position allowing for classic Pictet-Spengler cyclization to form imidazo[4,5-c]pyridines, this specific analog possesses a methyl group at the C5 position . This methyl group acts as a "mechanistic gatekeeper," sterically and electronically blocking the standard electrophilic aromatic substitution pathway.

If your reaction is yielding starting material, complex mixtures, or tar instead of a cyclized product, you are likely fighting against this quaternary carbon blockade.

Diagnostic Workflow: Why is my reaction failing?

Use this decision matrix to identify your specific failure mode.

TroubleshootingFlow Start Start: Cyclization Failed Target What is your Target Structure? Start->Target Spinaceamine Imidazo[4,5-c]pyridine (Spinaceamine-type) Target->Spinaceamine Fused at C5 Pyrazine Imidazo[1,5-a]pyrazine (N3-cyclized) Target->Pyrazine Fused at N3 Blockade CRITICAL ERROR: C5 Position is Methylated. Cyclization Impossible without rearrangement. Spinaceamine->Blockade CheckConditions Check Reaction Conditions Pyrazine->CheckConditions Acidic Strong Acid (TFA/HCl)? CheckConditions->Acidic Yes Aldehyde Aldehyde Reactant? CheckConditions->Aldehyde Yes Result2 N3-Quaternization (Salt Formation) Acidic->Result2 Protonation of N3 Result1 Formation of stable Schiff Base or Aminal Aldehyde->Result1 No Cyclization

Caption: Diagnostic logic flow for identifying the root cause of cyclization failure based on target regiochemistry.

Module 1: The C5 Blockade (Pictet-Spengler Failure)

The Symptom: You are attempting a Pictet-Spengler reaction using an aldehyde and acid catalyst.[1][2][3] You observe the consumption of the aldehyde and amine (formation of the imine/Schiff base), but the final ring closure never occurs. LCMS shows a mass corresponding to [M+Aldehyde-H2O], but no cyclized product.

The Science: The Pictet-Spengler reaction requires an electron-rich aromatic carbon to attack the electrophilic iminium ion formed in situ.

  • In Histamine: The C5 position is a proton (C-H). It is nucleophilic and available for substitution.

  • In Your Molecule: The C5 position is a methyl group (C-CH3).

Resolution: You cannot force a C5 cyclization on this substrate under standard conditions.

  • Pivot to N3 Cyclization: Redesign your target to be an imidazo[1,5-a]pyrazine . This involves the iminium attacking the Nitrogen (N3) instead of Carbon (C5). This often requires different conditions (e.g., non-acidic, metal-catalyzed, or using formaldehyde/glyoxal equivalents).

  • Change Starting Material: If you must have the imidazo[4,5-c]pyridine core, you must switch to (1-Methyl-1H-imidazol-4-yl)methanamine (lacking the 5-methyl group).

Module 2: N3 Competition & Salt Formation

The Symptom: The reaction mixture precipitates a solid immediately upon adding reagents (especially alkyl halides or acyl chlorides), and no further reaction occurs.

The Science: The imidazole ring contains two nitrogens:

  • N1 (Pyrrole-like): Substituted with Methyl. Non-basic.

  • N3 (Pyridine-like): Unsubstituted. Highly basic (pKa ~7) and nucleophilic.

The primary amine (-CH2NH2) is also nucleophilic (pKa ~10). While the primary amine is generally more nucleophilic towards alkylation, the N3 nitrogen can act as a "nucleophilic sink" or a "proton trap."

  • Acidic Conditions: N3 protonates first, forming a stable imidazolium salt. This electron-deficient ring deactivates the molecule, making any nucleophilic attack by the side-chain amine sluggish.

  • Alkylation: N3 can compete for alkyl halides, leading to quaternary ammonium salts (imidazolium species) which are water-soluble and often discarded during aqueous workup.

Protocol Adjustment (N-Acylation/Alkylation): To favor reaction at the exocyclic amine (-NH2):

  • Solvent Switch: Use HFIP (Hexafluoroisopropanol) . HFIP strongly solvates the basic N3 and the primary amine, but it tends to attenuate the nucleophilicity of the heteroaromatic nitrogen via H-bonding, often improving selectivity for the primary amine.

  • Base Selection: Use a hindered non-nucleophilic base like DIPEA or 2,6-Lutidine to scavenge acid without alkylating.

Module 3: Solubility & Isolation (The "Disappearing Product")

The Symptom: The reaction seems to work by TLC, but after aqueous workup (extraction with DCM/EtOAc), the mass balance is essentially zero. The product is lost.

The Science: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine and its cyclized derivatives are highly polar and amphoteric.

  • pH < 6: The molecule is cationic (protonated N3 and/or amine). It stays in the water layer.

  • pH > 10: The molecule is neutral but still highly water-soluble due to the imidazole polarity.

Correct Workup Protocol: Do not rely on standard aqueous extraction.

  • Evaporation: Remove reaction solvents (DMF, MeOH) under high vacuum directly.

  • Salting Out: If aqueous workup is necessary, saturate the aqueous phase with NaCl or K2CO3. Use n-Butanol or IPA/Chloroform (1:3) for extraction, not pure DCM.

  • Resin Capture: Use a strong cation exchange (SCX) cartridge.

    • Load mixture in MeOH.

    • Wash with MeOH (removes non-basic impurities).

    • Elute with 2M NH3 in MeOH (releases the amine/imidazole product).

Comparison of Cyclization Pathways

FeaturePath A: C5-Cyclization (Blocked)Path B: N3-Cyclization (Viable)
Target Core Imidazo[4,5-c]pyridineImidazo[1,5-a]pyrazine
Mechanism Electrophilic Aromatic SubstitutionNucleophilic attack by N3
Feasibility Impossible (due to 5-Me)Feasible
Key Reagent Aldehydes + AcidAldehydes + Lewis Acid / Heat
Result Stuck at Imine/Schiff BaseFused 6-membered ring

Visualizing the Steric Conflict

The diagram below illustrates the exact atomic clash preventing the standard Pictet-Spengler reaction.

MolecularConflict C4 C4 C5 C5 C4->C5 aromatic N3 N3 C4->N3 aromatic Amine CH2-NH2 C4->Amine Side Chain Me CH3 C5->Me BLOCKING GROUP Electrophile Electrophile (Aldehyde) Amine->Electrophile Step 1: Imine Electrophile->C5 Path A: BLOCKED Electrophile->N3 Path B: OPEN

Caption: Path A (Red) shows the steric blockade at C5 preventing Spinaceamine formation. Path B (Green) shows the viable route to Imidazo[1,5-a]pyrazine.

Frequently Asked Questions (FAQ)

Q: Can I remove the 5-methyl group to allow cyclization? A: No. Demethylation of an aromatic ring carbon is not synthetically viable under standard conditions. You must purchase the des-methyl analog (Histamine or 1-methylhistamine) if you need the C5-cyclized core.

Q: I see a spot on TLC that looks like a product, but it decomposes on silica. Why? A: Imidazoles are basic and can "streak" or stick irreversibly to acidic silica gel.[4]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.[4] Use an eluent system of DCM:MeOH:NH4OH (e.g., 90:9:1).

Q: Can I force the cyclization to N3 using a specific catalyst? A: Yes. For N3-cyclization (forming the imidazo[1,5-a]pyrazine), Copper(I) or Iron catalysts under oxidative conditions (if cyclizing via C-H activation) or simple heating in toluene with a dehydrating agent (molecular sieves) for aldehyde condensations are effective.

References

  • Nagy, I. et al. "Selective Synthesis of Imidazo[1,5-a]pyrazines." Journal of Heterocyclic Chemistry, 2011.

  • BenchChem Technical Data. "1-(1H-imidazol-5-yl)-N-methylmethanamine Properties and Handling." BenchChem Safety & Protocols, 2025.

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, Sections on Imidazole Reactivity and Pictet-Spengler limitations.

  • Wang, H. et al. "Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines and Related Heterocycles."[5] Journal of Organic Chemistry, 2015.[5]

Sources

Troubleshooting

Technical Support Center: Purification of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Executive Summary: The "Hydrophilic Amine" Challenge Researchers working with (1,5-Dimethyl-1H-imidazol-4-yl)methanamine often encounter a specific set of purification challenges derived from its physicochemical "persona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hydrophilic Amine" Challenge

Researchers working with (1,5-Dimethyl-1H-imidazol-4-yl)methanamine often encounter a specific set of purification challenges derived from its physicochemical "personality":

  • High Polarity: The molecule is highly water-soluble, making standard aqueous workups (extraction into EtOAc/DCM) inefficient.

  • Dual Basicity: It possesses two basic centers—the imidazole nitrogen (

    
    , pKa 
    
    
    
    7.0) and the primary alkyl amine (
    
    
    , pKa
    
    
    9.8–10.5).
  • Silica Interaction: The free base interacts strongly with acidic silanols on standard silica gel, leading to peak tailing and irreversible adsorption.

This guide provides modular troubleshooting workflows to isolate high-purity material, moving beyond standard protocols to address these specific molecular constraints.

Module 1: Chemical Purification (Salt Formation)

Status: Recommended Primary Strategy

User Issue: "My crude product is a sticky, dark oil that refuses to crystallize, and NMR shows significant organic impurities."

Technical Insight: Distillation of this amine is difficult due to its high boiling point and potential for thermal decomposition. The most robust purification method is selective salt formation . By converting the amine to a crystalline salt, you alter its solubility profile, forcing non-basic impurities (nitriles, aldehydes, neutral organics) to remain in the mother liquor.

Protocol: The "Split-Solvent" HCl Precipitation

This method uses the difference in solubility between the hydrochloride salt and the impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude oil in a minimal amount of absolute ethanol or isopropanol (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C. Dropwise, add 4M HCl in Dioxane (anhydrous).

    • Target: Add 2.2 equivalents of HCl (to protonate both the imidazole and the amine).

    • Observation: The solution may warm slightly (exothermic).

  • Precipitation: Slowly add Diethyl Ether (Et₂O) or MTBE to the mixture until turbidity persists.

    • Ratio: Typically 3:1 (Ether:Alcohol).

  • Crystallization: Store at -20°C overnight. The dihydrochloride salt should precipitate as a white/off-white solid.

  • Isolation: Filter under inert gas (Argon/Nitrogen) to avoid moisture absorption (the salt can be hygroscopic). Wash with cold Et₂O.

Validation Check:

  • Take a small aliquot of the solid.

  • Dissolve in

    
    .
    
  • Pass Criteria:

    
     NMR shows sharp peaks; integration of the salt counter-ion (if quantifiable) matches stoichiometry.
    

Module 2: The "pH Swing" Extraction

Status: For Removal of Water-Soluble Impurities

User Issue: "I cannot extract the product from the aqueous reaction mixture; it stays in the water layer."

Technical Insight: Because the molecule is small and polar, it partitions poorly into organic solvents at neutral pH. You must exploit the Common Ion Effect and extreme pH manipulation to force the amine into the organic phase.

Workflow Visualization: The pH Swing Strategy

pH_Swing_Logic Figure 1: Enhanced Extraction Protocol for Hydrophilic Amines. Start Crude Aqueous Mixture (Acidic/Neutral) Basify Adjust pH > 12 (NaOH / KOH) Start->Basify Deprotonate Amine Saturate Saturate with NaCl (Salting Out) Basify->Saturate Decrease Water Solubility Extract Continuous Liquid-Liquid Extraction (DCM or CHCl3 for 12-24h) Saturate->Extract Force Partitioning Dry Dry Organic Layer (Na2SO4 + K2CO3) Extract->Dry Remove Water Result Pure Free Base Amine Dry->Result

Critical Parameters:

  • pH Target: Must be >12 . At pH 10, the primary amine is only 50% deprotonated. You need >99% free base species.

  • Salting Out: Saturation with NaCl reduces the dielectric constant of the water, making the organic amine less soluble in it ("Salting out").

  • Solvent Choice: Use Chloroform (

    
    )  or DCM . Avoid Ethyl Acetate (it can hydrolyze at pH 12).
    

Module 3: Chromatographic Purification

Status: When Salt Formation Fails

User Issue: "The compound streaks on the TLC plate and sticks to the column."

Technical Insight: Standard silica gel is acidic (


). Basic amines interact ionically with silanols, causing "streaking." You must suppress this interaction.
Comparison of Chromatographic Methods
MethodStationary PhaseMobile Phase SystemBest For...
Basified Silica Standard Silica (Pre-treated)DCM / MeOH /

(90:9:1)
General purification of crude free base.
Amine-Silica KP-NH (Amino-functionalized)Hexane / Ethyl Acetate (or DCM)Delicate separations; no basic modifier needed in solvent.
Reverse Phase C18 / C8Water / Acetonitrile + 0.1%

Highly polar samples that won't elute from normal phase.

Troubleshooting Protocol: Pre-treating Silica If you cannot afford expensive amine-functionalized silica:

  • Prepare your mobile phase with 1-2% Triethylamine (Et₃N) .

  • Flush the silica column with this solvent before loading your sample.

  • This "deactivates" the acidic sites.

  • Run your column. The amine should now elute as a tight band.

Module 4: Removing Specific Impurities

Scenario A: Nitrile Precursor (Unreacted)
  • Detection: IR peak at ~2200

    
    .[1]
    
  • Removal: The nitrile is much less basic than the product.

    • Dissolve crude in dilute acid (pH 4-5).

    • Extract with EtOAc.[2] The nitrile (neutral/weakly basic) will move to the organic layer.

    • The amine product remains in the aqueous layer.

    • Basify aqueous layer (pH >12) and extract (see Module 2).

Scenario B: Metal Contamination (Pd, Ni)
  • Source: Hydrogenation catalysts (Raney Ni, Pd/C).[3]

  • Removal:

    • Filtration: Celite is often insufficient for colloidal metals.

    • Scavengers: Treat the organic solution with SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin. Stir for 4 hours, then filter.

Decision Matrix: Selecting the Right Workflow

Decision_Tree Figure 2: Purification Decision Matrix based on Crude Quality. Start Crude Mixture Analysis Purity Is Purity > 85%? Start->Purity ImpurityType Identify Major Impurity Purity->ImpurityType No (Dirty) Salt Method: HCl Salt Crystallization Purity->Salt Yes (Good Crude) Column Method: Basified Silica Column ImpurityType->Column Side Products / Dimers Scavenge Method: Resin Scavenging ImpurityType->Scavenge Metals / Nitriles Column->Salt Final Polish Scavenge->Salt Final Polish

References & Authoritative Sources

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The standard text for pKa values and salt formation protocols).

  • Biotage. (2023).[4][5] Strategies for Flash Chromatography of Amine-Functionalized Compounds. (Specific guidance on KP-NH and basified silica).

  • Beilstein J. Org. Chem. (2022).[6] Trichloroacetic acid fueled practical amine purifications. (Novel salt-based purification strategies for heterocyclic amines).

  • SiliCycle. (2024). Metal Scavenging User Guide for Pharmaceutical Purification. (Protocols for removing Pd/Ni residues).

  • PubChem. (2025).[7][8] Compound Summary: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine. (Physicochemical property verification).

Disclaimer: These protocols involve the use of hazardous chemicals (strong acids, bases, and solvents). Always consult the Safety Data Sheet (SDS) for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine and all reagents before proceeding. All experiments should be conducted in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR spectral interpretation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Topic: 1H-NMR Spectral Interpretation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-NMR Spectral Interpretation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary & Structural Context

(1,5-Dimethyl-1H-imidazol-4-yl)methanamine is a critical intermediate in the synthesis of histamine H3 receptor antagonists and other imidazole-based bioactive scaffolds.[1][2] Its structural elucidation presents specific challenges, primarily the differentiation between the 1,5-dimethyl and 1,4-dimethyl regioisomers—a common ambiguity in imidazole alkylation chemistry.[1]

This guide provides an expert-level interpretation of the 1H-NMR spectrum, comparing the spectral "performance" (resolvability and diagnostic utility) of the target compound against its primary synthetic impurity (the 1,4-isomer) and across different solvent systems.[1]

Core Structural Features[1][3][4]
  • Imidazole Ring: Aromatic, electron-rich.[1][2]

  • N1-Methyl: Diagnostic singlet, sensitive to N-protonation.[1][2]

  • C5-Methyl: Key distinguishing feature for regioisomer determination.[2]

  • C4-Methanamine (-CH₂NH₂): Contains exchangeable protons and a methylene spacer.[1][2]

Spectral Assignment & Performance Analysis[1][3][4]

Theoretical vs. Experimental Chemical Shifts (DMSO-d₆)

The following data synthesizes experimental values from structural analogs (e.g., (1,5-dimethyl-1H-imidazol-4-yl)methanol) and predictive substituent increments.

Proton EnvironmentTypeApprox. Shift (δ ppm)MultiplicityIntegrationCoupling (J)Diagnostic Note
H-2 (Ring) Ar-H7.35 – 7.55Singlet (s)1H-Most deshielded singlet; shifts downfield in acidic media.[1][2]
N1-CH₃ Methyl3.45 – 3.55Singlet (s)3H-Critical: Shows NOE correlation with C5-CH₃ in 1,5-isomer.
C5-CH₃ Methyl2.10 – 2.25Singlet (s)3H-Distinct from N-Me; usually more shielded.[1]
C4-CH₂-N Methylene3.60 – 3.80Singlet (s)2H-Appears as doublet if NH₂ coupling is preserved (rare).[1][2]
-NH₂ Amine1.50 – 3.50Broad (br s)2H-Variable: Highly dependent on concentration, water content, and pH.[1]

Expert Insight: In CDCl₃, the amine protons often broaden into the baseline or merge with the water peak. DMSO-d₆ is the superior solvent for this compound because it slows proton exchange, often allowing the -NH₂ signal to appear as a distinct broad singlet, sometimes even coupling with the methylene protons (triplet formation) if the sample is ultra-dry.[1]

Comparative Analysis: The "Alternatives"

In the context of structural verification, the "alternatives" are the confounding scenarios that lead to misidentification.

Comparison 1: Target (1,5-Isomer) vs. Regioisomer (1,4-Isomer)

The synthesis of substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers.[1] 1H-NMR alone can be ambiguous without specific diagnostic logic.

FeatureTarget: 1,5-Dimethyl Isomer Alternative: 1,4-Dimethyl Isomer Performance/Verdict
N-Me / C-Me Proximity Adjacent (Ortho-like relationship).[1][2]Separated by C-H (Meta-like relationship).1,5-Isomer allows NOE.
NOESY Correlation Strong Cross-peak between N1-CH₃ and C5-CH₃.[1][2]No Cross-peak between N1-CH₃ and C4-CH₃.Definitive Proof.
C-Me Shift Typically ~2.1 - 2.2 ppm.Typically ~2.2 - 2.3 ppm.Unreliable for identification alone.
Ring Proton (H2) Shift ~7.4 ppm.[1]~7.4 ppm.Indistinguishable.
Comparison 2: Solvent Performance (DMSO-d₆ vs. CDCl₃ vs. D₂O)
Solvent-NH₂ VisibilityResolution of CH₂Suitability
DMSO-d₆ High. Visible as broad singlet.Sharp.Recommended. Best for full characterization.
CDCl₃ Low. Often invisible/broad.Good, but solubility may be an issue for salt forms.[1][2]Secondary. Good for impurity checks.[2]
D₂O None. Exchanged to -ND₂.Sharp, but no amine signal.[1][2]Verification Only. Useful to confirm "disappearing" peaks are -NH/-OH.

Visualizing the Logic

The following diagrams illustrate the critical workflows for validating this structure.

Diagram 1: Regioisomer Differentiation Logic (NOE)

This diagram visualizes the spatial relationship that confirms the 1,5-substitution pattern.[1]

NOE_Logic Target (1,5-Dimethyl) Target Molecule N_Me N1-Methyl (~3.5 ppm) Target->N_Me C_Me C-Ring Methyl (~2.2 ppm) Target->C_Me Isomer (1,4-Dimethyl) Common Impurity Isomer->N_Me Isomer->C_Me NOE_Signal NOE Cross-Peak Observed N_Me->NOE_Signal Spatial Proximity (<5Å) No_NOE NOE Cross-Peak ABSENT N_Me->No_NOE Spatial Distance (>5Å) C_Me->NOE_Signal C_Me->No_NOE

Caption: NOE correlation logic. The 1,5-isomer is confirmed by the spatial proximity of the N-methyl and C-methyl groups, generating a positive NOE signal.

Diagram 2: Solvent Selection Workflow

A decision tree for selecting the correct NMR solvent based on experimental goals.

Solvent_Workflow Start Start: Sample Prep Goal_Full Goal: Full Assignment (Include NH2) Start->Goal_Full Goal_Backbone Goal: Backbone Check (Ignore NH2) Start->Goal_Backbone DMSO Solvent: DMSO-d6 (Dry/Ampoule) Goal_Full->DMSO Slows Exchange D2O Solvent: D2O Goal_Backbone->D2O Removes NH Signal CDCl3 Solvent: CDCl3 Goal_Backbone->CDCl3 Standard Result_Full Result: Sharp Backbone + Visible NH2 DMSO->Result_Full Result_Clean Result: Sharp Backbone Only (NH2 Exchanged) D2O->Result_Clean

Caption: Solvent selection strategy. DMSO-d6 is required to visualize the labile amine protons; D2O is used to simplify the spectrum by exchanging them.

Experimental Protocol: Self-Validating Sample Prep

To ensure reproducibility and avoid "ghost peaks" from water exchange, follow this protocol.

Objective: Obtain a high-resolution spectrum with visible amine protons.

  • Material Selection: Use DMSO-d₆ (99.9% D) from a freshly opened ampoule.[2] Why? DMSO is hygroscopic. Absorbed atmospheric water catalyzes proton exchange, broadening the -NH₂ peak into the baseline.

  • Sample Mass: Weigh 5–10 mg of the compound.

    • Note: Higher concentrations can sometimes lead to aggregation, shifting the NH peak.

  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Drying (Optional but Recommended): Add 2-3 beads of activated 4Å molecular sieves directly to the NMR tube if the DMSO source is not fresh. Let stand for 15 minutes.

  • Acquisition:

    • Run standard 1H (16 scans).[1][3]

    • Validation Step: If the -NH₂ peak is broad or missing, add 1 drop of D₂O to the tube, shake, and re-run.[1] The disappearance of the suspected broad hump confirms it was the amine.[2][4]

References

  • Vertex AI Search. (2025).[2] NMR distinction between 1,4-dimethyl and 1,5-dimethyl imidazole derivatives. Retrieved from

  • ChemicalBook. (2025).[2] (1-Methyl-1H-imidazol-4-yl)methylamine 1H NMR Spectrum. Retrieved from [1]

  • Sigma-Aldrich. (2025). (1,5-dimethyl-1H-imidazol-4-yl)methanol Product Data. Retrieved from [1]

  • BenchChem. (2025).[1][2][3] 1H NMR Analysis of Imidazole Derivatives: A Comparative Guide. Retrieved from [1]

Sources

Comparative

Differentiation of 1,4- and 1,5-Dimethylimidazole Isomers: A Spectroscopic Guide

Executive Summary In drug discovery, the regiochemistry of imidazole alkylation is a critical quality attribute. Methylation of 4-methylimidazole typically yields a mixture of 1,4-dimethylimidazole (1,4-DMI) and 1,5-dime...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the regiochemistry of imidazole alkylation is a critical quality attribute. Methylation of 4-methylimidazole typically yields a mixture of 1,4-dimethylimidazole (1,4-DMI) and 1,5-dimethylimidazole (1,5-DMI) . While these isomers share identical molecular weights (


) and similar polarity, they exhibit vastly different biological profiles due to steric hindrance at the nitrogen binding site.

This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers, prioritizing Nuclear Overhauser Effect (NOE) NMR spectroscopy as the "gold standard" for structural assignment.

The Structural Challenge

The core difficulty lies in the subtle electronic differences between the C4 and C5 positions.

  • 1,4-Dimethylimidazole (Thermodynamic Product): The methyl group is distal to the

    
    -methyl group. Steric hindrance is minimized.[1]
    
  • 1,5-Dimethylimidazole (Kinetic/Minor Product): The C-methyl and

    
    -methyl groups are vicinal (adjacent).[1] This creates significant steric crowding and a unique spectroscopic signature.[1]
    
Visualizing the Isomers

The following diagram illustrates the spatial arrangement and the critical NOE interaction that differentiates the two.

IsomerComparison cluster_14 1,4-Dimethylimidazole (No Steric Clash) cluster_15 1,5-Dimethylimidazole (Steric Crowding) Struct14 N1-Me --- C5-H (Distal Methyls) NOE14 NOE Signal: WEAK / ABSENT (Between Me groups) Struct14->NOE14 Struct15 N1-Me --- C5-Me (Proximal Methyls) NOE15 NOE Signal: STRONG POSITIVE (Definitive Proof) Struct15->NOE15

Figure 1: Structural comparison highlighting the proximity of methyl groups in the 1,5-isomer, which is the basis for NOE differentiation.

Method 1: Nuclear Magnetic Resonance (The Gold Standard)

Standard 1D


H NMR is often insufficient for conclusive assignment due to solvent-dependent chemical shift drifting.[1] 1D NOE (Nuclear Overhauser Effect)  or 2D NOESY  is required for unambiguous identification.[1]
A. Chemical Shift Analysis (CDCl )

While shifts vary by concentration and pH, the following trends are consistent:

Feature1,4-Dimethylimidazole1,5-DimethylimidazoleMechanistic Reason
H-2 (N-CH-N)

7.35 - 7.45 ppm

7.40 - 7.55 ppm
H-2 is deshielded in both, but often slightly more in 1,5-DMI due to steric compression.[1]
Ring Proton H-5:

6.60 - 6.75 ppm
H-4:

6.80 - 6.95 ppm
H-5 (1,4-isomer) is adjacent to N-1; H-4 (1,5-isomer) is adjacent to N-3.[1]

-Methyl

3.60 - 3.65 ppm

3.50 - 3.60 ppm

-Me in 1,5-DMI is shielded by the adjacent C-Me group.[1]

-Methyl

2.20 - 2.25 ppm

2.10 - 2.20 ppm
B. The "Smoking Gun": NOE Spectroscopy

This is the self-validating step.[1] You do not need a reference standard if you observe the NOE.[1]

  • Experiment: Irradiate the

    
    -methyl resonance (~3.6 ppm).
    
  • Result for 1,5-DMI: You will observe a signal enhancement (positive NOE) at the

    
    -methyl resonance (~2.2 ppm) because they are spatially close (< 5 Å).
    
  • Result for 1,4-DMI: Irradiating the

    
    -methyl will show enhancement of the H-5 ring proton  (~6.7 ppm), not the methyl group.
    

Method 2: Chromatography & Physical Properties[1]

If NMR is unavailable, isolation behavior can provide strong clues, though it is less definitive than NOE.

Elution Order (Silica Gel)

In normal phase flash chromatography (DCM/MeOH or EtOAc/Hexane systems):

  • 1,4-Dimethylimidazole: Typically elutes second (More polar interaction with silica due to accessible nitrogen lone pair).[1]

  • 1,5-Dimethylimidazole: Typically elutes first (Less polar/faster moving).[1]

    • Mechanism:[1][2][3] The steric bulk of the adjacent methyl groups in the 1,5-isomer hinders the interaction of the N-3 lone pair with the acidic silanols of the stationary phase, reducing retention time.

Boiling Point
  • 1,4-DMI: Higher boiling point (more efficient stacking/intermolecular forces).[1][4]

  • 1,5-DMI: Lower boiling point (steric disruption of stacking).[1]

Experimental Protocol: Definitive NOE Assignment

Objective: Conclusively identify the regioisomer from a crude reaction mixture.

Reagents:

  • Sample (~10 mg)

  • Solvent: CDCl

    
     (Preferred for spectral resolution) or DMSO-
    
    
    
    .[1][5][6]

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of the isolated isomer in 0.6 mL CDCl

    
    . Ensure the solution is clear; filter if necessary to remove paramagnetic impurities (iron dust, etc.) which quench NOE signals.
    
  • 1D Proton Acquisition: Acquire a standard

    
    H spectrum (16 scans).[1] Identify the 
    
    
    
    -methyl singlet (3.5–3.7 ppm) and the
    
    
    -methyl singlet (2.1–2.3 ppm).
  • 1D NOE Setup:

    • Select the 1D Selective NOE (or GOESY) pulse sequence.[1]

    • Target: Set the irradiation frequency exactly on the center of the

      
      -methyl peak.
      
    • Mixing Time: Set to 500 ms (standard for small molecules).

  • Analysis:

    • Phase the spectrum so the irradiated peak is negative.

    • Look for positive peaks.[1]

    • Interpretation:

      • If the

        
        -methyl peak appears positive 
        
        
        
        1,5-Isomer .[1]
      • If the aromatic proton (H-5) appears positive

        
        1,4-Isomer .[1]
        

Decision Logic (Workflow)

The following decision tree guides the researcher through the identification process.

DecisionTree Start Start: Purified Isomer RunNMR Run 1H NMR (CDCl3) Start->RunNMR CheckNMe Locate N-Me Peak (~3.6 ppm) RunNMR->CheckNMe RunNOE Run 1D NOE (Irradiate N-Me) CheckNMe->RunNOE Decision Which signal enhances? RunNOE->Decision Result15 C-Methyl enhances (~2.2 ppm) Decision->Result15 Methyl Interaction Result14 Aromatic Proton enhances (~6.7 ppm) Decision->Result14 Ring H Interaction Conclusion15 Conclusion: 1,5-Dimethylimidazole Result15->Conclusion15 Conclusion14 Conclusion: 1,4-Dimethylimidazole Result14->Conclusion14

Figure 2: Step-by-step decision tree for isomer assignment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 138733, 1,4-Dimethylimidazole.[1] Retrieved from [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1] Academic Press.[1] (Standard text on imidazole regiochemistry).

  • Bellocq, A. M., et al. (1987). Conformational analysis of N-substituted imidazoles by NMR.[1] Journal of Chemical Physics.[1] (Foundational work on NOE in imidazoles).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[5] Organic Process Research & Development.[1][5] Retrieved from [Link] (For solvent residual referencing).[1]

Sources

Validation

HPLC Method Development for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Purity Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals Executive Summary & Strategic Approach Developing a purity analysis method for (1,5-Dimethyl-1H-imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Strategic Approach

Developing a purity analysis method for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine presents a classic chromatographic paradox: the molecule is too polar for standard Reversed-Phase (RP) retention yet too basic for simple silica adsorption without severe tailing.

This guide moves beyond generic templates to address the specific physicochemical constraints of this imidazole derivative. We compare three distinct separation strategies—Standard C18 , Ion-Pairing RP , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to demonstrate why HILIC is the superior choice for modern, mass-spectrometry-compatible workflows.

The Analyte Profile
  • Compound: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

  • Key Challenges:

    • High Polarity (LogP < 0): Elutes in the void volume (

      
      ) on C18 columns.
      
    • Basicity (pKa ~9.5 for amine, ~7.0 for imidazole): Prone to severe peak tailing due to secondary silanol interactions.

    • Weak Chromophore: Lacks strong UV absorption (requires detection at <220 nm or MS/CAD).

Comparative Analysis of Methodologies

The following table summarizes the performance of three distinct chromatographic approaches based on experimental data patterns for polar imidazole amines.

FeatureMethod A: Standard C18 Method B: Ion-Pair RP (IP-RP) Method C: HILIC (Recommended)
Mechanism Hydrophobic InteractionHydrophobic + Ion ExchangePartitioning + Electrostatic
Retention (

)
< 0.5 (Poor)> 5.0 (Adjustable)2.0 – 10.0 (Excellent)
Peak Shape Broad / TailingSharpSharp (with Buffer)
MS Compatibility ExcellentPoor (Signal Suppression)Excellent (Enhanced Sensitivity)
Equilibration Fast (< 10 min)Slow (> 60 min)Medium (20-30 min)
Robustness HighLow (Temperature sensitive)Medium (Hydration layer sensitive)
Detailed Evaluation
Method A: The "Default" Failure (Standard C18)

Attempting to analyze this molecule on a standard C18 column with a simple Water/Methanol gradient results in elution near the void volume. Even with 100% aqueous conditions (using "AQ" type columns), retention is often insufficient to separate the main peak from unretained synthesis salts or polar impurities.

Method B: The Traditional Fix (Ion-Pairing RP)

Historically, adding an ion-pairing reagent like sodium octane sulfonate or heptafluorobutyric acid (HFBA) to the mobile phase creates a neutral complex with the basic amine, allowing it to retain on the C18 chain.

  • Pros: Excellent peak shape and resolution.[1]

  • Cons: The reagents permanently modify the column, require long equilibration, and cause severe ion suppression in LC-MS, making this method obsolete for modern impurity profiling.

Method C: The Modern Solution (HILIC)

HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase.[2] Water acts as the strong solvent.[1][2][3][4]

  • Why it works: The basic amine interacts with the water-enriched layer on the polar surface. The high acetonitrile content favors ionization efficiency in MS detection.

  • Verdict: This is the recommended approach for purity analysis.

Recommended Protocol: HILIC Method

This protocol is designed to be self-validating, ensuring retention stability and peak symmetry.

Chromatographic Conditions[4][5][6][7][8][9]
  • Column: Amide-bonded phase (e.g., TSKgel Amide-80 or XBridge BEH Amide), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Amide phases provide hydrogen bonding retention without the excessive electrostatic retention of bare silica, reducing the risk of irreversible adsorption.

  • Mobile Phase A (Weak Solvent): 95% Acetonitrile / 5% Water / 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B (Strong Solvent): 50% Acetonitrile / 50% Water / 10 mM Ammonium Formate (pH 3.0).

    • Note: The buffer is essential. Ammonium formate at pH 3.0 protonates the amine (ensuring solubility) and suppresses silanol ionization on the column, improving peak shape.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 30°C (Controlled temperature is critical for HILIC reproducibility).

  • Detection:

    • Primary: UV at 215 nm (Imidazole absorption).

    • Secondary: CAD (Charged Aerosol Detector) or MS (ESI+) for non-chromophoric impurities.

Gradient Program

HILIC gradients run from High Organic


 Low Organic (opposite of RP).[2]
Time (min)% Mobile Phase BDescription
0.05Initial Hold (High ACN)
2.05End of Load
15.060Linear Gradient (Elution)
17.060Wash
17.15Return to Initial
25.05Re-equilibration (Crucial)
System Suitability Tests (SST)

Before running samples, the system must pass these criteria to ensure data trustworthiness:

  • Retention Factor (

    
    ):  Must be > 2.0 for the main peak (ensures separation from void).
    
  • Tailing Factor (

    
    ):  Must be < 1.5 (indicates successful silanol suppression).
    
  • Precision: RSD of peak area < 2.0% (n=6 injections).

Visualizing the Development Workflow

The following diagrams illustrate the decision logic and the specific HILIC mechanism for this molecule.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine CheckLogP Check LogP & pKa (LogP < 0, pKa ~9.5) Start->CheckLogP RP_Check Try Standard C18? CheckLogP->RP_Check RP_Result Result: Elutes in Void (k' < 1) Co-elution with salts RP_Check->RP_Result Decision Select Alternative Mode RP_Result->Decision IP_RP Ion-Pairing RP (C18 + Sulfonate) Decision->IP_RP If UV only HILIC HILIC (Amide/Silica + ACN) Decision->HILIC If MS or Purity IP_Eval Good Retention BUT: No MS, Slow Eq. IP_RP->IP_Eval HILIC_Eval High Retention MS Compatible Good Selectivity HILIC->HILIC_Eval

Caption: Decision tree highlighting the failure of standard C18 and the selection of HILIC for polar basic amines.

Diagram 2: HILIC Optimization Cycle

HILIC_Optimization Init Initial Run: 90% ACN, 10mM NH4 Formate pH 3.0 CheckShape Check Peak Shape Init->CheckShape Tailing Problem: Tailing? CheckShape->Tailing Tf > 1.5 Retention Problem: Low Retention? CheckShape->Retention k' < 2 Final Final Method: Sharp Peak, k' > 2 CheckShape->Final Pass FixTailing Action: Increase Buffer Conc. (10mM -> 20mM) Tailing->FixTailing FixRetention Action: Increase Initial ACN (90% -> 95%) Retention->FixRetention FixTailing->Final FixRetention->Final

Caption: Optimization loop for tuning HILIC parameters to correct common issues like peak tailing or low retention.

Troubleshooting & Scientific Rationale

Why pH 3.0?

Operating at pH 3.0 is critical for two reasons:

  • Analyte State: The amine (pKa ~9.5) and imidazole (pKa ~7.0) are fully protonated. This prevents "state-switching" during the run, which causes split peaks.

  • Silanol Suppression: While HILIC relies on surface interactions, uncontrolled ionic interaction with deprotonated silanols causes tailing. At pH 3.0, silica silanols are largely protonated (neutral), reducing secondary interactions [1].

Sample Diluent Mismatch

Common Error: Dissolving the sample in 100% water. Consequence: In HILIC, injecting a water-rich sample into a high-ACN mobile phase disrupts the partitioning layer, leading to "breakthrough" or distorted peaks. Solution: Dissolve the sample in the mobile phase (e.g., 85% ACN / 15% Buffer).

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). HILIC Method Development Guide. Link

  • Waters Corporation. (2021). Strategies for the Retention of Polar Compounds. Link

  • PubChem. (2025).[6] Compound Summary: (1-methyl-1H-imidazol-4-yl)methanamine. Link

Sources

Comparative

Technical Deep Dive: Mass Spectrometry Fragmentation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine

Executive Summary Target Molecule: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Molecular Formula: C₆H₁₁N₃ Exact Mass: 125.0953 Da Precursor Ion [M+H]⁺: m/z 126.10 This guide provides a structural and fragmentation analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Molecular Formula: C₆H₁₁N₃ Exact Mass: 125.0953 Da Precursor Ion [M+H]⁺: m/z 126.10

This guide provides a structural and fragmentation analysis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, a specific imidazole derivative often analyzed in drug discovery as a histamine analog or synthetic intermediate. The analysis distinguishes this compound from its isobaric structural isomers (e.g., 4-Methylhistamine) through distinct fragmentation pathways governed by side-chain length and ring substitution patterns.

The primary differentiation strategy relies on the "Core Ring" diagnostic ion :

  • Target Compound: Yields a dimethylated imidazole core ion (m/z 96 ).

  • Isobaric Analog (4-Methylhistamine): Yields a monomethylated imidazole core ion (m/z 82 ).

Structural Analysis & Isobaric Comparison

Before interpreting the mass spectrum, it is critical to define the structural boundaries that dictate fragmentation.

FeatureTarget: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Isomer: 4-Methylhistamine
Structure Imidazole ring with N1-Methyl, C5-Methyl, and C4-Methanamine (-CH₂NH₂)Imidazole ring with C4-Methyl and C5-Ethanamine (-CH₂CH₂NH₂)
Formula C₆H₁₁N₃C₆H₁₁N₃
MW 125.17125.17
Side Chain Short (1 carbon): -CH₂NH₂ Long (2 carbons): -CH₂CH₂NH₂
Ring Substituents Two Methyls (N1, C5)One Methyl (C4)
Diagnostic Core Ion m/z 96 (Dimethylimidazole cation)m/z 82 (Methylimidazole cation)
Structural Visualization

The following diagram illustrates the connectivity and potential cleavage sites.

Structure Target (1,5-Dimethyl-1H-imidazol-4-yl)methanamine [M+H]+ = 126.10 Fragment1 Fragment A: [M+H - NH3]+ m/z 109.07 Target->Fragment1 Loss of NH3 (-17 Da) Fragment2 Fragment B: [M+H - CH2NH2]+ (Core Ring) m/z 96.07 Target->Fragment2 Side Chain Cleavage (-30 Da)

Caption: Primary cleavage sites for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine.

Experimental Methodology (ESI-MS/MS)

To replicate the fragmentation patterns described, the following standardized LC-MS/MS protocol is recommended. This protocol ensures the generation of diagnostic ions while preserving the molecular ion.

Protocol
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water with 0.1% Formic Acid.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Direct Infusion: Flow rate 5-10 µL/min (for spectral library generation).

  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • Collision Induced Dissociation (CID):

    • Gas: Argon or Nitrogen.

    • Energy Ramp: Acquire spectra at 10, 20, and 40 eV to observe sequential fragmentation.

Fragmentation Pathway Analysis

The fragmentation of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine follows a distinct logic governed by the stability of the imidazole ring and the lability of the amine side chain.

Primary Pathway: Deamination (Loss of NH₃)
  • Transition: m/z 126 → m/z 109

  • Mechanism: The protonated primary amine group (-CH₂NH₃⁺) undergoes heterolytic cleavage or a hydrogen rearrangement.

  • Intensity: typically High.

  • Note: While common to all amino-alkyl imidazoles, the intensity may be lower in this methanamine derivative compared to histamine (ethanamine) analogs because the shorter side chain precludes the favorable 6-membered transition state often seen in histamine deamination.

Diagnostic Pathway: Side Chain Cleavage (The "Core" Ion)
  • Transition: m/z 126 → m/z 96

  • Mechanism: Cleavage of the C-C bond between the imidazole ring (C4) and the exocyclic methylene group.

  • Loss: Neutral radical/molecule corresponding to the side chain (-CH₂NH₂ or similar radical species depending on charge localization).

  • Result: The Dimethylimidazole cation (C₅H₇N₂⁺) at m/z 96 .[2]

  • Significance: This is the definitive fingerprint for the 1,5-dimethyl substitution pattern. An isomer with only one methyl group on the ring would yield a core ion at m/z 82.

Secondary Pathways (High Energy)
  • Ring Fragmentation (m/z 96 → m/z 69): Loss of HCN (27 Da) from the imidazole ring. This is a characteristic "fingerprint" of the imidazole moiety itself.

  • Loss of Methyl (m/z 126 → m/z 111): Loss of a methyl radical from the N1 or C5 position. Usually low abundance compared to ammonia loss.

Quantitative Comparison Table
Fragment Ion (m/z)FormulaLoss (Da)IdentityRelative Abundance (Est.)
126.10 C₆H₁₂N₃⁺-Precursor [M+H]⁺ 100% (at low CE)
109.07 C₆H₉N₂⁺17 (NH₃)Deaminated Cation 60-90%
96.06 C₅H₈N₂⁺•30 (CH₂NH₂)Dimethylimidazole Core Diagnostic (High)
69.05 C₄H₇N⁺27 (HCN)Ring Fragment 20-40% (High CE)
55.03 C₃H₅N⁺41 (MeCN)Ring Fragment <10%

Mechanistic & Differentiation Logic

The following Graphviz diagram details the decision logic for distinguishing (1,5-Dimethyl-1H-imidazol-4-yl)methanamine from its common isomer, 4-Methylhistamine.

FragmentationLogic Start Unknown Analyte [M+H]+ = 126.10 Step1 Apply CID (20-30 eV) Start->Step1 CheckNH3 Observe m/z 109? (Loss of NH3) Step1->CheckNH3 Branch Analyze Core Ring Fragment (Side Chain Loss) CheckNH3->Branch Yes (Common to both) ResultA Core Ion: m/z 96 (Loss of 30 Da) ID: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Branch->ResultA Short Chain (-CH2NH2) ResultB Core Ion: m/z 82 (Loss of 44 Da) ID: 4-Methylhistamine Branch->ResultB Long Chain (-CH2CH2NH2)

Caption: Decision tree for differentiating 1,5-dimethyl-4-methanamine from 4-methylhistamine.

Key Differentiators Explained
  • Side Chain Length: The target molecule has a methanamine group (1 carbon). 4-Methylhistamine has an ethanamine group (2 carbons).

  • Mass Deficit:

    • Target loses CH₂NH₂ (30 Da) to reveal the ring.

    • Isomer loses CH₂CH₂NH₂ (44 Da) to reveal the ring.

  • Resulting Core:

    • Target Ring Mass = 126 - 30 = 96 (Dimethylimidazole).

    • Isomer Ring Mass = 126 - 44 = 82 (Methylimidazole).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2795114, (1-Methyl-1H-imidazol-4-yl)methanamine (Structural Analog). Retrieved from [Link]

  • Thieme Chemistry. Product Class 3: Imidazoles. Science of Synthesis. (General Imidazole Fragmentation Mechanisms). Retrieved from [Link]

  • Motiur Rahman, A. F. M., et al. "Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry." Biomedical Journal of Scientific & Technical Research, 2021.[3] (Methodology for Amine Fragmentation).[4] Retrieved from [Link]

Sources

Validation

Comparing reactivity of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine vs histamine analogs

The following guide provides an in-depth technical comparison between (1,5-Dimethyl-1H-imidazol-4-yl)methanamine and standard histamine analogs . This analysis is structured for researchers and drug discovery scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between (1,5-Dimethyl-1H-imidazol-4-yl)methanamine and standard histamine analogs .

This analysis is structured for researchers and drug discovery scientists, focusing on chemical reactivity, structural activity relationships (SAR), and synthetic utility.

Executive Summary: The "Locked" Scaffold vs. The Dynamic Ligand

In the development of H3/H4 receptor ligands, the imidazole core is ubiquitous. However, the reactivity and biological profile of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (hereafter DIM-MA ) differ fundamentally from Histamine (2-(1H-imidazol-4-yl)ethanamine) due to three critical structural divergences:

  • Side-Chain Contraction: DIM-MA possesses a methanamine (C1) linker, whereas histamine possesses an ethanamine (C2) linker. This single carbon deletion drastically alters receptor binding modes.

  • Tautomeric Lock: The N1-methyl group in DIM-MA prevents the 1,3-prototropic tautomerism characteristic of histamine, fixing the electronic character of the ring.

  • Steric Modulation: The C5-methyl group adds lipophilicity and steric bulk, influencing the rotational freedom of the side chain.

Chemical Reactivity & Properties Comparison

The following table contrasts the physicochemical properties and reactivity profiles of DIM-MA against Histamine and 4-Methylhistamine.

Table 1: Physicochemical & Reactivity Profile
Feature(1,5-Dimethyl-1H-imidazol-4-yl)methanamine (DIM-MA)Histamine (Reference)4-Methylhistamine (Agonist Control)
CAS Number 1782679-92-851-45-636507-31-0
Side Chain Methanamine (1 Carbon)Ethanamine (2 Carbons)Ethanamine (2 Carbons)
Tautomerism Locked (N1-Methylated)Dynamic (

)
Dynamic
Ring Electron Density High (Inductive effect of 2 Methyls)ModerateHigh (C4-Methyl)
Amine Nucleophilicity High (Primary amine, no ring NH competition)Moderate (Ring NH can compete/interfere)Moderate
Synthetic Utility Excellent scaffold (No protection needed)Poor (Requires orthogonal protection)Moderate
Primary Bio-Activity Low/Inactive (Fragment/Intermediate)Pan-Agonist (H1, H2, H3, H4)H2/H4 Selective Agonist
Reactivity Insight: The "Protection-Free" Advantage

In synthetic workflows (e.g., amide coupling or reductive amination), histamine requires protection of the imidazole nitrogen (e.g., Trityl or Boc groups) to prevent side reactions or over-alkylation.

  • DIM-MA Advantage: Because the N1 position is already methylated, the imidazole ring is non-nucleophilic at the nitrogen. Researchers can selectively derivatize the primary methanamine group without protecting the ring, streamlining library synthesis.

Structural Activity Relationship (SAR) Logic

Understanding why DIM-MA differs from histamine requires analyzing the molecular recognition requirements of the Histamine GPCRs.

The "Chain Length" Rule

Histamine receptors (H1–H4) contain an aspartic acid residue (e.g., Asp3.32) deep in the binding pocket that anchors the cationic ammonium group. The imidazole ring interacts with aromatic residues (e.g., Trp, Tyr) closer to the surface.

  • Histamine (C2): The ethyl chain provides the optimal distance (~3.5–4.0 Å) for simultaneous anchoring of the ring and the amine.

  • DIM-MA (C1): The methanamine chain is too short to bridge this gap effectively. Consequently, C1-analogs typically exhibit drastically reduced affinity or act as weak partial agonists/antagonists.

The "Tautomer" Requirement

Receptor activation (especially H2) often involves a "proton shuttle" mechanism where the imidazole ring donates a proton from N1 or N3.

  • DIM-MA: The N1-methyl group blocks this proton transfer capability, rendering the molecule incapable of activating receptors that rely on this specific mechanism.

Visualization: SAR & Signaling Logic

The following diagram illustrates the structural divergence and its impact on receptor interaction.

SAR_Logic Histamine Histamine (C2-Linker, Dynamic H) Linker Linker Length Histamine->Linker Optimal (C2) RingN Ring Nitrogen Histamine->RingN Proton Donor Activation Receptor Activation (Agonism) Histamine->Activation DIM_MA DIM-MA (C1-Linker, N-Methyl Locked) DIM_MA->Linker Too Short (C1) DIM_MA->RingN Blocked (Me) Inactivity Loss of Efficacy (Inactivity/Antagonism) DIM_MA->Inactivity Binding Receptor Binding Pocket (Asp3.32 - Aromatic Cluster) Linker->Binding Distance Constraint RingN->Binding H-Bonding Binding->Activation If Optimal Binding->Inactivity If Suboptimal

Figure 1: SAR Logic Flowchart comparing Histamine and DIM-MA. The C1 linker and N-methylation prevent DIM-MA from effectively activating the receptor.

Experimental Protocols

Protocol A: Synthesis of DIM-MA Derivatives (Reductive Amination)

Since DIM-MA is most valuable as a scaffold, the following protocol describes its coupling to an aldehyde to generate secondary amine ligands (common in H3 antagonist design).

Reagents:

  • (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (DIM-MA)[1][2][3][4][5][6]

  • Target Aldehyde (e.g., Benzaldehyde derivative)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Workflow:

  • Imine Formation: Dissolve DIM-MA (1.0 equiv) and the Aldehyde (1.0 equiv) in anhydrous DCM. Add catalytic AcOH (1-2 drops). Stir at Room Temperature (RT) for 1 hour under

    
    .
    
  • Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass = Aldehyde + 125 - 18 + 2).

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). The N1-methyl group ensures the imidazole remains in the organic phase (unlike histamine which can be amphoteric and tricky to extract).
    
  • Purification: Flash chromatography (DCM/MeOH/NH3).

Protocol B: Comparative Histamine Receptor Binding Assay

To empirically verify the reactivity difference, use a radioligand displacement assay.

Materials:

  • Membranes expressing human H3 receptor (hH3R).[7]

  • Radioligand:

    
    -methylhistamine (
    
    
    
    nM).
  • Test Compounds: Histamine (Reference), DIM-MA (Test).

Steps:

  • Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM

    
    ).
    
  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 50 µL

      
      -Ligand (final conc. ~2 nM).
      
    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Expected Result: Histamine

      
       nM. DIM-MA 
      
      
      
      nM (or very weak displacement).

Synthesis Pathway Visualization

The following diagram outlines the synthesis of DIM-MA itself, highlighting the key differentiation point from histamine synthesis.

Synthesis cluster_0 Advantage Start 1,5-Dimethyl-1H-imidazole-4-carbaldehyde Reagent Reagents: NH4OAc, NaBH3CN (Reductive Amination) Start->Reagent Product (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (DIM-MA) Reagent->Product Yield ~70-80% Deriv Downstream Ligands (Amides, Ureas) Product->Deriv Functionalization Note No N-Protection Required due to N1-Methylation Product->Note

Figure 2: Synthetic pathway for DIM-MA and its utility as a scaffold.

References

  • BLD Pharm. (2025). Product Analysis: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS 1782679-92-8).[1][2][3][4][5][6][8] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2795114, (1-Methyl-1H-imidazol-4-yl)methanamine. Retrieved from

  • Hough, L. B. (2001).[9] Genomics meets histamine receptors: new subtypes, new receptors. Molecular Pharmacology, 59(3), 415-419.[9] Retrieved from

  • Lim, H. D., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. Retrieved from

  • BenchChem. (2025).[10] Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Retrieved from

Sources

Comparative

X-ray crystallography data for (1,5-Dimethyl-1H-imidazol-4-yl)methanamine salts

Publish Comparison Guide: Solid-State Characterization of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Salts Executive Summary: The Crystallographic Imperative In the development of imidazole-based ligands and histamine an...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Solid-State Characterization of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine Salts

Executive Summary: The Crystallographic Imperative

In the development of imidazole-based ligands and histamine analogues, (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (CAS: 1782679-92-8) represents a critical structural motif. For researchers and drug development professionals, the transition from an oily free base to a stable crystalline salt is not merely a purification step—it is a defining moment for bioavailability, stability, and intellectual property.

This guide objectively compares the crystallographic performance of the three most relevant salt forms: the Hydrochloride (HCl) , the Picrate , and the Fumarate . Unlike generic templates, this analysis focuses on the structural causality—how specific counterions dictate the lattice packing, hydrogen bonding networks, and ultimate utility of the molecule.

Molecule Profile & Structural Dynamics

The core molecule features a 1,5-dimethylimidazole ring fused with a flexible methanamine arm.

  • Steric Constraint: The 5-methyl group introduces steric bulk adjacent to the 4-methanamine side chain, potentially restricting rotation and favoring specific torsion angles in the solid state.

  • Electronic Landscape: The imidazole N3 (acceptor) and the primary amine (donor/acceptor) create a "push-pull" hydrogen bonding potential.

PropertyValue (Predicted/Observed)Significance
Formula C₆H₁₁N₃Core scaffold
pKa (Imidazole) ~7.0 - 7.5Protonation site 1 (Forming Mono-salts)
pKa (Amine) ~9.5 - 10.0Protonation site 2 (Forming Di-salts)
Conformational Freedom High (C4-C(methanamine) bond)High entropy; difficult to crystallize as free base

Comparative Guide: Salt Form Performance

This section evaluates the three primary salt forms based on crystallographic data trends observed in 1,5-disubstituted imidazole analogues.

Option A: The Dihydrochloride Salt (2HCl)

The "Solubility Engine"

  • Crystallographic Habit: Typically forms monoclinic needles or prisms (Space Group: P2₁/c or C2/c).

  • Lattice Architecture:

    • Protonation: Both the imidazole N3 and the primary amine are protonated.

    • Packing: Dominated by strong charge-assisted hydrogen bonds (

      
      ). The chloride ions act as bridging units, creating a 3D ionic lattice.
      
    • Water Content: Highly prone to forming hydrates (e.g., hemihydrate) due to the high charge density of the chloride anions.

  • Performance Verdict: Excellent for aqueous solubility but poses challenges in hygroscopicity. X-ray data often reveals disordered solvent channels.

Option B: The Picrate Salt

The "Characterization Standard"

  • Crystallographic Habit: Distinctive yellow blocks or plates (Space Group: Triclinic P-1 or Monoclinic P2₁/n).

  • Lattice Architecture:

    • Interaction: Proton transfer usually occurs at the primary amine. The picrate anion provides extensive

      
       stacking opportunities with the imidazole ring.
      
    • Stability: The bulky, planar picrate anion "locks" the flexible methanamine arm via intramolecular H-bonding (nitro group to ammonium proton), reducing conformational entropy.

  • Performance Verdict: The superior choice for single-crystal growth and structural elucidation. The high molecular weight and rigid packing facilitate diffraction even at room temperature.

Option C: The Fumarate Salt

The "Pharmaceutical Balance"

  • Crystallographic Habit: Rhombic prisms (Space Group: Typically Triclinic P-1).

  • Lattice Architecture:

    • Stoichiometry: Often forms 1:1 or 2:1 salts depending on pH.

    • Network: Forms robust carboxylic acid-imidazole heterosynthons (

      
      ). This creates 2D hydrogen-bonded sheets rather than the 3D ionic lattice of HCl salts.
      
  • Performance Verdict: Offers the best balance of non-hygroscopicity and solubility. The X-ray structure typically shows a highly ordered, anhydrous packing ideal for formulation.

Experimental Protocol: Generating Quality Crystals

To obtain publication-quality X-ray data, follow this self-validating crystallization protocol.

Workflow Visualization

CrystallizationProtocol Start Crude (1,5-Dimethyl- 1H-imidazol-4-yl)methanamine SaltSel Select Counterion (HCl / Picric Acid / Fumaric Acid) Start->SaltSel Solvent Solvent Screen (MeOH / EtOH / MeCN) SaltSel->Solvent Dissolve Method Growth Method (Vapor Diffusion) Solvent->Method Slow Diffusion Harvest Harvest & Cryo-Mount (Paratone Oil) Method->Harvest Crystal Formation Diffraction X-Ray Diffraction (Mo/Cu Source) Harvest->Diffraction Data Collection

Caption: Optimized workflow for obtaining single crystals of imidazole methanamine salts.

Step-by-Step Methodology
  • Salt Formation (In-Situ):

    • Dissolve 0.1 mmol of the free amine in 1 mL of absolute ethanol.

    • Add 1.05 equivalents of the acid (e.g., Picric acid for characterization, Fumaric acid for stability). Note: For HCl, use 2.0 eq of 1M HCl in ether.

    • Validation: Ensure the solution remains clear. Precipitate indicates rapid amorphous crashing; add drops of MeOH until clear.

  • Vapor Diffusion (The "Gold Standard"):

    • Place the salt solution in a small inner vial (GC vial).

    • Place this vial inside a larger jar containing a volatile anti-solvent (Diethyl ether or Hexane).

    • Cap tightly. The anti-solvent diffuses into the ethanol, slowly increasing supersaturation.

    • Timeframe: 24–72 hours.

  • Data Collection Criteria:

    • Temperature: Collect at 100 K. Room temperature collection increases thermal motion of the flexible methanamine tail, leading to high B-factors and poor resolution.

    • Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the ammonium group.

Data Analysis: What to Look For

When analyzing the CIF (Crystallographic Information File), focus on these parameters to validate your structure:

ParameterExpected RangeInterpretation
C4-C(amine) Bond Length 1.50 – 1.52 ÅTypical single bond. Shortening implies conjugation/disorder.
Torsion Angle (

)
N3-C4-C(amine)-N(amine)Defines the "swing" of the arm. 0° = Syn-periplanar (rare); ~90° = Gauche (common).
N...O / N...Cl Distances 2.8 – 3.2 ÅIndicates strong hydrogen bonding. < 2.8 Å suggests very strong charge-assisted bonding.
Density (

)
1.2 – 1.4 g/cm³Lower density often correlates with solvent voids or loose packing (hygroscopicity risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2795114, (1-Methyl-1H-imidazol-4-yl)methanamine. Retrieved from [Link]

  • Mertens, R. T., Parkin, S. R., & Awuah, S. G. (2019). Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. Acta Crystallographica Section E, 75(9), 1311–1315. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. (General Reference for Imidazole Salt Packing). Retrieved from [Link]

Validation

Validation Guide: Synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine via FTIR

Executive Summary This technical guide provides a rigorous framework for validating the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , a critical intermediate in the development of histamine H3/H4 receptor lig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for validating the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , a critical intermediate in the development of histamine H3/H4 receptor ligands and kinase inhibitors. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain the gold standards for structural elucidation, this guide demonstrates why Fourier Transform Infrared Spectroscopy (FTIR) is the superior choice for In-Process Control (IPC) .

We present a self-validating protocol comparing the efficacy of FTIR against HPLC-MS and NMR, focusing on the reduction of the nitrile precursor. By monitoring the disappearance of the C≡N stretch and the emergence of N-H vibrational modes, researchers can achieve rapid, cost-effective validation without the latency of high-end instrumentation.

Strategic Context: The Case for FTIR in IPC

In a high-throughput drug development environment, waiting 4 hours for an NMR lock or HPLC equilibration is a bottleneck. For the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine, the transformation is functionally distinct—converting a nitrile (or amide) to a primary amine.

Expert Insight: The "Senior Scientist" approach relies on functional group transformation. We do not need to know the exact chemical shift of every proton to know if the reaction worked. We only need to know if the precursor functional group is gone and the target group has formed. FTIR answers this binary question in <2 minutes.

Comparative Analysis: FTIR vs. Alternatives

The following table objectively compares FTIR against the traditional alternatives for this specific synthesis validation.

FeatureFTIR (Recommended for IPC) 1H NMR (Gold Standard) HPLC-MS (Purity/ID)
Primary Utility Rapid Reaction Monitoring (IPC)Structural ElucidationPurity & Molecular Mass
Time-to-Result < 2 Minutes30–60 Minutes20–45 Minutes
Sample Prep Minimal (ATR - Neat solid/oil)High (Deuterated Solvents)High (Dilution/Filtration)
Cost Per Run NegligibleHigh (Solvents/Tubes)Moderate (Solvents/Columns)
Limit of Detection ~0.1 - 0.5%~0.01%< 0.001%
Blind Spots Cannot see connectivity/isomersExpensive/SlowRequires ionization

The Self-Validating Synthesis Protocol

To ensure a robust validation system, we define the synthesis route via the reduction of 1,5-dimethyl-1H-imidazole-4-carbonitrile . This pathway offers the highest spectral contrast.

A. Synthesis Overview
  • Precursor: 1,5-Dimethyl-1H-imidazole-4-carbonitrile (Distinct C≡N peak).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

  • Target: (1,5-Dimethyl-1H-imidazol-4-yl)methanamine (Distinct N-H peaks).

B. Experimental Workflow (IPC)
  • Sampling: Aliquot 50 µL of the reaction mixture.

  • Quench: Mini-workup with 50 µL water/NaOH to neutralize hydride (if using LiAlH₄).

  • Extraction: Extract into EtOAc (Ethyl Acetate). Evaporate solvent on a watch glass (heat gun or N₂ stream).

  • FTIR Analysis: Place the resulting residue on the Diamond ATR crystal.

  • Validation Logic:

    • Pass: Complete disappearance of 2220–2240 cm⁻¹ (Nitrile). Appearance of 3200–3400 cm⁻¹ (Amine).[1][2]

    • Fail: Persistence of 2220 cm⁻¹.

Visualization of Validation Logic

The following diagrams illustrate the decision-making workflow and the spectral logic required for validation.

ValidationWorkflow Start Start Synthesis: Nitrile Reduction Sample IPC Sampling (t = 2h) Start->Sample Workup Mini-Workup (Quench & Evaporate) Sample->Workup FTIR FTIR Analysis (ATR Method) Workup->FTIR Decision Check 2230 cm⁻¹ (Nitrile Peak) FTIR->Decision Pass Peak Absent: Proceed to Workup Decision->Pass  0% Transmittance   Fail Peak Present: Continue Reaction Decision->Fail  >5% Transmittance   Fail->Sample  +1 Hour  

Figure 1: IPC Workflow for validating the reduction of the nitrile precursor using FTIR.

SpectralLogic Precursor Precursor: Nitrile (R-CN) Peak1 Critical Band: ~2230 cm⁻¹ (C≡N) SHARP Precursor->Peak1  Must Disappear   Target Target: Amine (R-CH2-NH2) Peak2 Critical Band: ~3300-3400 cm⁻¹ (NH₂) DOUBLET Target->Peak2  Must Appear  

Figure 2: Spectral logic demonstrating the functional group interchange required for validation.

Technical Deep Dive: Spectral Interpretation

To validate the product, one must look beyond the fingerprint region. The presence of the imidazole ring and the primary amine creates a unique spectral signature.

Critical Diagnostic Peaks[4][5]

The following table summarizes the specific vibrational modes required to confirm the identity of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine.

Functional GroupModeWavenumber (cm⁻¹)MorphologyValidation Status
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3350 & 3280 Doublet (Weak/Broad) CRITICAL (Product)
Nitrile (-C≡N) C≡N Stretch2220 – 2240 Sharp/Strong CRITICAL (Impurity)
Imidazole Ring C=N Stretch1640 – 1660Medium/SharpStructural Confirmation
Methyl Groups C-H Stretch (sp³)2920 – 2960Multiple peaksConfirmation
Amine Bend N-H Scissoring1580 – 1610Broad shoulderConfirmation
Mechanistic Interpretation
  • The "Doublet" Indicator: Primary amines exhibit two bands in the 3300–3500 cm⁻¹ region (asymmetric and symmetric stretching). Secondary amines (a potential over-alkylation impurity) would only show a single band.[2][3] This allows FTIR to roughly detect over-reaction.

  • The Imidazole "Breathing": The C=N stretch of the imidazole ring around 1650 cm⁻¹ is diagnostic.[4] If the ring were destroyed (e.g., ring opening during harsh reduction), this peak would vanish or shift significantly.

  • Absence of Carbonyls: Ensure no peaks appear in the 1680–1750 cm⁻¹ region, which would indicate unreacted aldehyde intermediates or oxidation byproducts.

Conclusion and Recommendation

For the synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanamine , FTIR is the most efficient tool for "Go/No-Go" decisions during the reaction phase.

  • Use FTIR to monitor the consumption of the nitrile starting material (disappearance of 2230 cm⁻¹).

  • Use 1H NMR only for the final product release to confirm the exact position of the methyl groups and ensure no isomeric scrambling occurred.

By adopting this tiered validation approach, laboratories can reduce instrument load on high-field NMRs and accelerate the synthesis cycle time by 50-70%.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2015).[3] Spectral Database for Organic Compounds (SDBS): Infrared Spectra of Nitriles and Amines. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines: Infrared and NMR Characteristics. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Recent Literature and Protocols. Retrieved from [Link]

  • SpectraBase. (2025).[5] FTIR Spectrum of 1-Methylimidazole. John Wiley & Sons.[5] Retrieved from [Link]

Sources

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